Technical Documentation Center

Methyl 3-methyl-5-oxohexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-methyl-5-oxohexanoate
  • CAS: 14983-18-7

Core Science & Biosynthesis

Foundational

Natural sources and occurrence of Methyl 3-methyl-5-oxohexanoate

Technical Monograph: Methyl 3-methyl-5-oxohexanoate Context: Structural Homology, Synthetic Utility, and Application in Natural Product Chemistry. Part 1: Executive Summary & Chemical Identity Methyl 3-methyl-5-oxohexano...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-methyl-5-oxohexanoate Context: Structural Homology, Synthetic Utility, and Application in Natural Product Chemistry.

Part 1: Executive Summary & Chemical Identity

Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) represents a distinct class of "cryptic" natural product synthons. While rarely isolated as a discrete, accumulation-ready metabolite in biological systems, its carbon skeleton—the 3-methyl-5-oxohexanoyl moiety —is a fundamental structural motif found in the oxidative degradation of cyclic monoterpenes and the biosynthetic assembly of complex polyketides.

For drug development professionals and organic chemists, this compound is not merely a target for isolation but a critical chiral building block (chiron) . It serves as a gateway to optically active fatty acids, pheromones, and the polyprenyl side chains of essential cofactors like Ubiquinone-10 (Coenzyme Q10) .

Chemical Profile
PropertyData
IUPAC Name Methyl 3-methyl-5-oxohexanoate
CAS Number 14983-18-7
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Chirality Exists as (R) and (S) enantiomers; critical for bio-active synthesis.[1]
Key Functional Groups Methyl ester (C1), Methyl branch (C3), Ketone (C5).
Physical State Colorless to pale yellow liquid.

Part 2: Natural Occurrence & Biosynthetic Homology

Unlike essential oils where volatile esters accumulate, Methyl 3-methyl-5-oxohexanoate is typically a transient intermediate or a degradation fragment in nature. Its relevance lies in Biosynthetic Homology —the similarity of its structure to key metabolic intermediates.

Terpenoid Oxidative Degradation

In microbial metabolism, cyclic monoterpenes (e.g., Pulegone, Limonene) undergo oxidative cleavage. The 3-methyl-5-oxohexanoyl skeleton mimics the ring-opened products of these terpenes.

  • Mechanism: Bio-oxidative cleavage of the C1-C2 bond in 3-methylcyclohexanone derivatives often yields acyclic keto-acids structurally homologous to 3-methyl-5-oxohexanoate.

  • Relevance: This fragment preserves the stereochemistry of the parent terpene, making it a "memory" of the biosynthetic origin.

Polyketide & Spiroketal Substructures

The acid form, 3-methyl-5-oxohexanoic acid , has been identified as a substructure in complex spiroketal natural products isolated from sources such as Solanum amygdalifolium (Solanaceae).

  • Example: In the saponin Foliumin , complex lactone rings are formed via the condensation of keto-acid fragments similar to 3-methyl-5-oxohexanoate.

  • Structural Role: The 1,5-relationship between the ester/acid and the ketone allows for rapid intramolecular cyclization to form δ-lactones (3,5-dimethylvalerolactone), a common pharmacophore in antibiotics and flavor compounds.

Biosynthetic Pathway Visualization

The following diagram illustrates the logical relationship between Terpene precursors and the 3-methyl-5-oxohexanoate skeleton.

BiosyntheticHomology Pulegone Pulegone (Natural Monoterpene) Cleavage Oxidative Cleavage (Microbial/Enzymatic) Pulegone->Cleavage Ring Opening Skeleton 3-methyl-5-oxohexanoyl Skeleton Cleavage->Skeleton Metabolic Fragment Target Methyl 3-methyl-5-oxohexanoate (Synthetic Equivalent) Skeleton->Target Methylation (Lab) Lactone 3,5-Dimethylvalerolactone (Cyclized Natural Product) Skeleton->Lactone Intramolecular Cyclization

Figure 1: Structural homology map connecting natural terpenes to the Methyl 3-methyl-5-oxohexanoate skeleton.

Part 3: Synthetic Utility in Natural Product Chemistry

The primary value of Methyl 3-methyl-5-oxohexanoate in drug development is its utility as a chiral synthon . It is used to install the methyl-branched motifs found in:

  • Ubiquinone-10 (CoQ10): The methyl group at C3 corresponds to the isoprenoid branching pattern.

  • Chiral Fatty Acids: Used in the total synthesis of optically active lipids found in mycobacteria (e.g., phthiocerol).

Case Study: Synthesis of Optically Active Acids

Research by Holliday & Polgar (RSC) established the use of this compound to synthesize optically active 3-methylhexanoic acid without racemization, proving its value in stereoselective synthesis.

Mechanism of Action: The synthesis exploits the reactivity of Organozinc reagents (Blaise reaction or similar Reformatsky-type logic) or direct alkylation of glutarate derivatives.

Part 4: Experimental Protocols

Disclaimer: All procedures should be performed by qualified personnel in a fume hood. Standard PPE is mandatory.

Protocol A: Synthesis via Organozinc Coupling (Holliday-Polgar Method)

This classic method ensures the preservation of stereochemistry if starting from chiral precursors.

Reagents:

  • Methyl hydrogen β-methylglutarate (Chiral precursor).

  • Thionyl chloride (SOCl₂).

  • Methylzinc iodide (prepared in situ).

  • Anhydrous Ether / Toluene.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve Methyl hydrogen β-methylglutarate (10 mmol) in anhydrous ether.

    • Add Thionyl chloride (12 mmol) dropwise at 0°C.

    • Reflux for 2 hours to ensure complete conversion to the acid chloride.

    • Evaporate volatiles under vacuum to isolate the crude acid chloride.

  • Organozinc Preparation:

    • In a separate flask, activate Zinc dust (15 mmol) with iodine (cat.) in anhydrous toluene.

    • Add Methyl iodide (15 mmol) and heat to initiate formation of Methylzinc iodide (MeZnI).

  • Coupling Reaction:

    • Cool the MeZnI solution to 0°C.

    • Add the acid chloride (dissolved in toluene) slowly via cannula.

    • Critical Control Point: Maintain temperature < 5°C to prevent bis-alkylation (formation of tertiary alcohols).

    • Stir for 4 hours at room temperature.

  • Quench & Isolation:

    • Quench reaction with cold 1N HCl.

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with NaHCO₃ (sat.) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Purify via fractional distillation or Flash Chromatography (Hexanes:EtOAc 9:1).

    • Yield: Expect 60-75% of Methyl 3-methyl-5-oxohexanoate.

Protocol B: Analytical Validation

To confirm identity and purity, use the following parameters:

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃, 400 MHz) δ 3.67 (s, 3H, -OCH₃)δ 2.13 (s, 3H, -C(O)CH₃)δ 0.98 (d, 3H, -CH₃)δ 2.2-2.5 (m, 4H, -CH₂- protons)
IR Spectroscopy 1735 cm⁻¹ (Ester C=O)1715 cm⁻¹ (Ketone C=O)
Mass Spectrometry m/z 158 [M]⁺m/z 127 [M-OCH₃]⁺m/z 43 [Acetyl fragment]

Part 5: Synthesis Workflow Diagram

The following diagram details the workflow for converting the glutarate precursor into the target keto-ester, highlighting critical decision nodes.

SynthesisWorkflow Start Methyl hydrogen beta-methylglutarate Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling Reaction (0°C, Toluene) Intermediate->Coupling Reagent MeZnI Preparation (Zn + MeI) Reagent->Coupling Add slowly Quench Acidic Quench (1N HCl) Coupling->Quench Product Methyl 3-methyl-5-oxohexanoate (Purified) Quench->Product Distillation

Figure 2: Synthetic workflow for the production of Methyl 3-methyl-5-oxohexanoate via Organozinc chemistry.

References

  • Holliday, I. A., & Polgar, N. (1961). Intermediates for the Synthesis of Optically Active Methyl-substituted Long-chain Acids. Part III. Journal of the Chemical Society.

  • Lugtenburg, J., et al. (2000). Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10. Leiden University Scholarly Publications.

  • ChemicalRegister. (2024). Methyl 3-methyl-5-oxohexanoate Product Entry & CAS Data.[2][3]

  • NP-MRD (Natural Products Magnetic Resonance Database). (2024). Spiroketal and Terpene Substructures.

Sources

Exploratory

Physicochemical Characteristics of Methyl 3-methyl-5-oxohexanoate: A Technical Profile

An In-Depth Technical Guide on the Physicochemical Characteristics of Methyl 3-methyl-5-oxohexanoate Abstract Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) is a specialized

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of Methyl 3-methyl-5-oxohexanoate

Abstract

Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) is a specialized ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-keto ester serving as a critical chiral building block in the synthesis of terpenes, polyketides, and pharmaceutical intermediates such as Ubiquinone-10 and statin side chains.[1][2][3][4][5][6][7] This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via Michael addition, and quality control protocols, designed for researchers and process chemists.

Physicochemical Datasheet

The following data represents the core technical specifications for Methyl 3-methyl-5-oxohexanoate.

PropertyValue / Description
Chemical Name Methyl 3-methyl-5-oxohexanoate
CAS Number 14983-18-7 (Racemic) / 89393-66-8 ((R)-isomer)
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES CC(CC(=O)C)CC(=O)OC
Appearance Colorless to pale yellow, clear liquid
Boiling Point 90–95 °C at 14 mmHg (approx. 200 °C at 760 mmHg)
Density

g/cm³ at 25 °C
Refractive Index (

)
1.435 – 1.440
Solubility Soluble in methanol, ethanol, diethyl ether, dichloromethane.[1][6] Slightly soluble in water.
Flash Point ~75 °C (Closed Cup)
Storage Conditions Inert atmosphere (

), 2–8 °C, moisture-sensitive.

Structural Analysis & Reactivity

Stereochemistry

The molecule possesses a single chiral center at the C3 position.

  • Racemic Nature: Industrial synthesis typically yields the racemate (

    
    ).
    
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) can be employed to resolve the ester, yielding the optically pure (R)- or (S)-acid, which is crucial for the synthesis of chiral pheromones and antibiotic backbones.

Tautomerism

Unlike


-keto esters (e.g., methyl acetoacetate), Methyl 3-methyl-5-oxohexanoate is a 

-keto ester (1,5-dicarbonyl relationship).
  • Stability: It does not readily undergo keto-enol tautomerism to form a stable conjugated enol because the ketone and ester are separated by two methylene groups. This confers greater stability against self-condensation compared to

    
    -diketones.
    

Synthesis & Manufacturing

The most robust and atom-economical route for synthesizing Methyl 3-methyl-5-oxohexanoate is the Michael Addition of acetone to methyl crotonate. This pathway avoids the use of expensive organometallics (like dimethylcadmium) and utilizes readily available commodity chemicals.

Reaction Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions Acetone Acetone (Solvent/Reactant) Enolate Acetone Enolate (Intermediate) Acetone->Enolate Deprotonation Base Catalyst (NaOMe or DBU) Base->Enolate Product Methyl 3-methyl-5-oxohexanoate (Target) Enolate->Product Michael Addition (Conjugate Attack) Crotonate Methyl Crotonate (Electrophile) Crotonate->Product Temp Reflux (56°C)

Figure 1: Industrial synthesis pathway via Michael Addition. The acetone enolate attacks the


-position of methyl crotonate.
Synthesis Protocol (Bench Scale)

Objective: Synthesize 50 g of Methyl 3-methyl-5-oxohexanoate.

Reagents:

  • Acetone (Reagent Grade, dried): 200 mL (Excess)

  • Methyl Crotonate: 35.0 g (0.35 mol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 2.5 g (Catalytic)

  • Alternative Base: Sodium Methoxide (0.5 eq) can be used but may lead to transesterification byproducts.

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Acetone (200 mL) and DBU (2.5 g) to the flask. Stir for 10 minutes under

    
     to ensure homogeneity.
    
  • Addition: Add Methyl Crotonate (35.0 g) dropwise over 30 minutes. Note: The reaction is slightly exothermic; monitor internal temperature.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56–60 °C) for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or GC.

  • Quench: Cool the reaction mixture to room temperature. Neutralize the base by adding a stoichiometric amount of dilute HCl or solid Ammonium Chloride.

  • Workup:

    • Remove excess acetone via rotary evaporation (bath temp < 40 °C).

    • Dissolve the residue in Diethyl Ether (100 mL).

    • Wash with Brine (2 x 50 mL) to remove water-soluble impurities.

    • Dry the organic layer over Anhydrous

      
      .
      
  • Purification:

    • Concentrate the organic layer.[8]

    • Perform fractional distillation under reduced pressure.

    • Collection: Collect the fraction boiling at 90–95 °C / 14 mmHg .

Yield: Expect 60–75% (approx. 35–40 g).

Quality Control & Analytics

To ensure the integrity of the synthesized intermediate for drug development, the following QC protocol is mandatory.

Gas Chromatography (GC) Method
  • Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Initial: 60 °C (Hold 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min.

  • Detection: FID at 280 °C.

  • Retention Time: Methyl 3-methyl-5-oxohexanoate typically elutes after Methyl Crotonate and before heavier condensation byproducts.

NMR Characterization (Self-Validation)

The structure is confirmed if the following signals are present in


-NMR (

, 400 MHz):
Shift (

ppm)
MultiplicityIntegrationAssignment
3.67 Singlet3H

(Ester methyl)
2.45 – 2.55 Multiplet1H

(Methine at chiral center)
2.35 – 2.45 Multiplet2H

(Methylene

to ketone)
2.15 – 2.25 Multiplet2H

(Methylene

to ester)
2.13 Singlet3H

(Ketone methyl)
0.98 Doublet (

)
3H

(Methyl at C3)

Validation Logic: The doublet at 0.98 ppm confirms the presence of the methyl group on the chiral chain. The two singlets (3.67 and 2.13 ppm) distinguish the ester methoxy from the ketone methyl.

Applications in Drug Development

Methyl 3-methyl-5-oxohexanoate is a versatile "chiral pool" precursor.

Ubiquinone (CoQ10) Synthesis

It serves as a precursor for the side-chain synthesis of Ubiquinone analogs. The ketone functionality allows for Wittig olefination or Grignard addition to extend the carbon chain, while the ester provides a handle for coupling to the quinone core [1].

Statin Intermediates

Through stereoselective reduction (e.g., using syn- or anti-selective hydride reagents like


 with chelating agents), the C5-ketone can be reduced to an alcohol. This generates a 3,5-functionalized motif common in the side chains of HMG-CoA reductase inhibitors (Statins).

Applications cluster_pathways Divergent Synthesis Pathways Precursor Methyl 3-methyl-5-oxohexanoate Reduction Stereoselective Reduction (NaBH4 / Chelating Agent) Precursor->Reduction Olefination Wittig Reaction (Chain Extension) Precursor->Olefination Target1 Statin Side Chain Analogs (3-Methyl-5-hydroxy) Reduction->Target1 Target2 Terpenoid/Ubiquinone Fragments Olefination->Target2

Figure 2: Application logic flow. The molecule acts as a divergent point for accessing alcohol-functionalized statin precursors or chain-extended terpenoids.

References

  • Holliday, I. A., & Polgar, N. (1961). Intermediates for the Synthesis of Optically Active Methyl-substituted Long-chain Acids.[9] Part III. Journal of the Chemical Society. Link

  • PubChem. Methyl 3-methyl-5-oxohexanoate (Compound).[9][1][2][3][4][5][6][10] National Library of Medicine. Link

  • BLD Pharm.[1][3][6] Methyl 3-methyl-5-oxohexanoate Product Datasheet.[1][3][6]Link[1][3]

  • Universiteit Leiden. Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10.Link

Sources

Foundational

Understanding the reactivity of the keto-ester functional groups in Methyl 3-methyl-5-oxohexanoate

The following technical guide details the reactivity, synthesis, and application of Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) . [1][2] Executive Summary Methyl 3-methyl-5-oxohexanoate is a versatile -keto ester us...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) .

[1][2]

Executive Summary

Methyl 3-methyl-5-oxohexanoate is a versatile


-keto ester used as a chiral building block in the synthesis of polyketides, flavor compounds, and pharmaceutical intermediates (e.g., statin side-chain analogs).[1][2][3] Its structural core—a 1,5-dicarbonyl system with a branching methyl group at the C3 position—offers a unique reactivity landscape.

This guide addresses the critical challenge of chemo-selectivity between the ketone (C5) and ester (C1) functionalities. It provides validated protocols for manipulating this molecule into cyclic 1,3-diones (via Dieckmann condensation) or chiral lactones (via asymmetric reduction), serving as a blueprint for researchers in drug discovery and process chemistry.

Structural Analysis & Electronic Properties

The molecule is defined by two electrophilic centers separated by a three-carbon tether, creating a "push-pull" electronic environment influenced by the C3-methyl steric handle.[1]

ParameterFeatureChemical Implication
C5 Ketone Methyl KetoneHigh Electrophilicity. The kinetic point of attack for nucleophiles (hydrides, Grignards).[1] More reactive than the ester.
C1 Ester Methyl EsterModerate Electrophilicity. Acts as a "latent" electrophile, requiring activation or intramolecular proximity for reaction.[1]
C3 Stereocenter Methyl BranchConformational Lock. The C3-methyl group biases the chain conformation, influencing the rate of cyclization reactions (Thorpe-Ingold effect).[1]
C6 Protons

-Methyl
Acidity (pKa ~20). Deprotonation here drives Dieckmann condensation to form six-membered rings.[1]
C4 Protons MethyleneSteric Hindrance. Flanked by the C3-methyl and C5-carbonyl, these protons are less kinetically accessible for enolization than C6 or C2.[1]

Synthesis Strategy: The Michael Addition

The most robust route to Methyl 3-methyl-5-oxohexanoate is the base-catalyzed Michael addition of acetone to methyl crotonate.[1] This method avoids the use of expensive transition metals and is scalable.

Mechanistic Pathway (Graphviz)

MichaelAddition Acetone Acetone (Nucleophile) Enolate Acetone Enolate (Kinetic) Acetone->Enolate Deprotonation Base Base Catalyst (NaOMe/LDA) Base->Enolate Intermediate Enolate Intermediate Enolate->Intermediate Michael Attack (C-C Bond Formation) Crotonate Methyl Crotonate (Electrophile) Crotonate->Intermediate Product Methyl 3-methyl-5-oxohexanoate (Target) Intermediate->Product Protonation

Figure 1: Synthesis of Methyl 3-methyl-5-oxohexanoate via Michael Addition.[1][3][4] The kinetic enolate of acetone attacks the


-position of methyl crotonate.
Experimental Protocol: Scalable Synthesis

Objective: Synthesize 10g of Methyl 3-methyl-5-oxohexanoate.

  • Reagent Prep: Charge a flame-dried 250 mL round-bottom flask with anhydrous methanol (50 mL) and add Sodium Metal (0.1 eq) to generate fresh Sodium Methoxide (NaOMe) in situ.

  • Nucleophile Formation: Add Acetone (5.0 eq) to the solution. The excess acetone acts as both reactant and solvent to suppress polymerization.

  • Addition: Cool the mixture to 0°C. Add Methyl Crotonate (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and reflux for 4-6 hours. Monitor by TLC (formation of less polar product).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Distill under reduced pressure (approx. 85-90°C at 10 mmHg) to isolate the clear, colorless oil.

Chemo-Selective Reactivity Profiles

The utility of this molecule lies in its divergent reactivity.[5] Depending on the conditions, it can form carbocycles (Dieckmann) or heterocycles (Lactones).

Pathway A: Dieckmann Condensation (Carbocycle Formation)

Under strong basic conditions (NaH, t-BuOK), the C6-methyl protons are deprotonated. The resulting enolate attacks the C1-ester to form a six-membered cyclic 1,3-dione.[1]

  • Product: 4-methylcyclohexane-1,3-dione (dihydroresorcinol derivative).[1]

  • Key Driver: Formation of a stable enolate in the cyclic product drives the equilibrium.

Pathway B: Biocatalytic Reduction & Lactonization

Enzymatic reduction of the C5-ketone yields a


-hydroxy ester.[1] Under acidic conditions, this spontaneously cyclizes to form a chiral lactone.
  • Product: (S)- or (R)-4-methyl-tetrahydropyran-2-one (4-methyl-valerolactone).[1]

  • Significance: This route establishes two chiral centers (if dynamic kinetic resolution is employed) or fixes the C5 stereochemistry relative to C3.

Reactivity Flowchart (Graphviz)

ReactivityPathways Substrate Methyl 3-methyl-5-oxohexanoate Cond_Base Strong Base (NaH) Dieckmann Condensation Substrate->Cond_Base Cond_Enz KRED / NADH Biocatalytic Reduction Substrate->Cond_Enz Enolate_C6 C6-Enolate Species Cond_Base->Enolate_C6 Hydroxy_Ester Methyl 5-hydroxy-3-methylhexanoate (Chiral Alcohol) Cond_Enz->Hydroxy_Ester Stereoselective Reduction Cond_Acid Acid Catalysis (H+) Cyclization Lactone 4-methyl-delta-valerolactone (Heterocycle) Cond_Acid->Lactone Esterification Cyclic_Dione 4-methylcyclohexane-1,3-dione (Carbocycle) Enolate_C6->Cyclic_Dione Intramolecular Claisen Hydroxy_Ester->Cond_Acid

Figure 2: Divergent synthesis pathways.[1] Left: Carbon-Carbon bond formation.[1][6] Right: Carbon-Oxygen bond formation.[1]

Protocol: Biocatalytic Asymmetric Reduction

Context: Chemical reduction (NaBH4) yields a racemic mixture of diastereomers.[1] Biocatalysis using Ketoreductases (KREDs) allows for the synthesis of optically pure lactone precursors.

Methodology:

  • Screening: Screen a panel of KREDs (e.g., from Lactobacillus or commercially available kits like Codexis) for activity against the bulky 5-oxo substrate.

  • Reaction Mix:

    • Substrate: 50 mM Methyl 3-methyl-5-oxohexanoate.[1]

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).

    • Cofactor: NADP+ (1.0 mM) + Glucose Dehydrogenase (GDH) for recycling.

    • Cosubstrate: Glucose (1.5 eq).[1]

    • Enzyme: KRED (5-10 mg/mL).[1]

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Extract an aliquot with ethyl acetate. Analyze by Chiral GC to determine conversion and enantiomeric excess (ee).

  • Workup: Saturated NaCl extraction followed by acid-catalyzed cyclization (pTsOH, Toluene, reflux) to isolate the lactone.

References

  • Synthesis of delta-keto esters via Michael Addition

    • Mechanism & Scope: Bergmann, E. D., et al. "The Michael Reaction."[7] Organic Reactions, Vol 10, Wiley, 1959.

  • Dieckmann Condensation of 1,5-dicarbonyls

    • Cyclization Protocols: Davis, B. R., et al. "Dieckmann Condensation." Comprehensive Organic Synthesis, Pergamon, 1991.

  • Biocatalytic Reduction of Ketones

    • Enzymatic Selectivity: Hollmann, F., et al. "Biocatalytic Reduction Reactions from a Chemist's Perspective."[8] Angewandte Chemie Int.[8] Ed., 2021.[8]

  • Molecular Identity & Properties

    • PubChem Entry: Methyl 3-methyl-5-oxohexanoate (CAS 14983-18-7).[1][9][2][3][4][10]

Sources

Protocols & Analytical Methods

Method

Detailed protocol for the synthesis of Methyl 3-methyl-5-oxohexanoate

Synthesis of Methyl 3-methyl-5-oxohexanoate: An Application Guide Introduction Methyl 3-methyl-5-oxohexanoate is a functionalized γ-keto ester, a class of molecules that serve as versatile building blocks in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Methyl 3-methyl-5-oxohexanoate: An Application Guide

Introduction

Methyl 3-methyl-5-oxohexanoate is a functionalized γ-keto ester, a class of molecules that serve as versatile building blocks in organic synthesis. The presence of both a ketone and an ester functionality at a 1,5-distance makes them valuable precursors for the synthesis of various heterocyclic compounds, natural products, and active pharmaceutical ingredients. Their synthesis often leverages fundamental carbon-carbon bond-forming reactions. While numerous general methods exist for the preparation of γ-keto esters, a robust and scalable protocol for this specific substituted hexanoate is of significant interest to the research community.

This application note details a reliable three-step synthetic route to Methyl 3-methyl-5-oxohexanoate, commencing from the commercially available 3-methylglutaric anhydride. The selected strategy involves a regioselective methanolysis of the anhydride, followed by conversion to an acid chloride, and culminating in a targeted acylation using an organocuprate reagent. This approach was chosen for its logical progression, reliance on well-established and high-yielding transformations, and avoidance of complex purification challenges often associated with alternative methods like Michael additions for this particular substitution pattern.

Overall Reaction Scheme

The synthesis is performed in three sequential steps starting from 3-methylglutaric anhydride:

  • Methanolysis: Ring-opening of 3-methylglutaric anhydride with methanol to yield a monoester carboxylic acid intermediate.

  • Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride derivative using thionyl chloride.

  • Acylation: Reaction of the acid chloride with lithium dimethylcuprate (a Gilman reagent) to form the target ketone.

Synthesis_Scheme Start 3-Methylglutaric Anhydride Intermediate1 Methyl 4-carboxy-3-methylbutanoate Start->Intermediate1 1. CH3OH, Reflux Intermediate2 Methyl 4-(chloroformyl)-3-methylbutanoate Intermediate1->Intermediate2 2. SOCl2, Reflux Product Methyl 3-methyl-5-oxohexanoate Intermediate2->Product 3. (CH3)2CuLi, THF, -78°C

Caption: Three-step synthesis of Methyl 3-methyl-5-oxohexanoate.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Methylglutaric anhydride≥97%Standard SupplierStarting material
Methanol (CH₃OH)AnhydrousStandard SupplierSolvent and reactant
Thionyl chloride (SOCl₂)≥99%Standard SupplierHighly corrosive and toxic
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Copper(I) iodide (CuI)≥98%Standard SupplierFor Gilman reagent prep
Methyllithium (CH₃Li)~1.6 M in Et₂OStandard SupplierPyrophoric
Tetrahydrofuran (THF)AnhydrousStandard SupplierSolvent
Diethyl ether (Et₂O)AnhydrousStandard SupplierSolvent
Saturated aq. NH₄ClReagentStandard SupplierFor quenching
Saturated aq. NaHCO₃ReagentStandard SupplierFor washing
Brine (Saturated aq. NaCl)ReagentStandard SupplierFor washing
Anhydrous MgSO₄ReagentStandard SupplierDrying agent
Round-bottom flasksVarious sizesStandard Supplier
Reflux condenser-Standard Supplier
Magnetic stirrer & stir bars-Standard Supplier
Schlenk line/inert gas setup-Standard SupplierFor air-sensitive reagents
Low-temperature thermometer-Standard Supplier
Separatory funnel-Standard Supplier
Rotary evaporator-Standard Supplier

Experimental Protocol

Step 1: Synthesis of Methyl 4-carboxy-3-methylbutanoate

This step involves the nucleophilic ring-opening of the cyclic anhydride by methanol. The reaction is typically performed under reflux to ensure completion.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylglutaric anhydride (12.81 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous methanol (100 mL). The anhydride may not fully dissolve initially.

  • Reaction: Heat the mixture to reflux (approx. 65°C) with stirring. The solid will dissolve as the reaction progresses. Continue refluxing for 4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude oil, predominantly Methyl 4-carboxy-3-methylbutanoate, is of sufficient purity for the next step.

Causality Insight: Using excess methanol as the solvent drives the equilibrium towards the ring-opened product. Removing it post-reaction simplifies the subsequent step by eliminating a competing nucleophile for thionyl chloride.

Step 2: Synthesis of Methyl 4-(chloroformyl)-3-methylbutanoate

The carboxylic acid is converted to a highly reactive acid chloride, an essential activation step for the final C-C bond formation. This reaction is performed with thionyl chloride, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2][3][4][5]

  • Reaction Setup: To the flask containing the crude product from Step 1, under an inert atmosphere (N₂ or Ar), add a magnetic stir bar. Fit the flask with a reflux condenser equipped with a gas outlet leading to a scrubber (containing NaOH solution) to neutralize the acidic gases produced.

  • Reagent Addition: Carefully add thionyl chloride (11.0 mL, 150 mmol, 1.5 equiv) to the flask at room temperature. The addition can be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 76°C) and maintain for 3 hours. The evolution of gas (SO₂ and HCl) will be observed.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation, followed by vacuum to yield the crude acid chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Causality Insight: The use of a scrubber is critical for safety to neutralize the toxic and corrosive HCl and SO₂ gases. The crude acid chloride is used directly to prevent hydrolysis back to the carboxylic acid upon exposure to ambient moisture.

Step 3: Synthesis of Methyl 3-methyl-5-oxohexanoate

The final step is the formation of the ketone via the reaction of the acid chloride with a Gilman reagent (lithium dimethylcuprate). Organocuprates are soft nucleophiles that are highly effective for this transformation and do not add to the ester functionality.[6][7][8][9]

  • Gilman Reagent Preparation:

    • In a separate, dry 500 mL Schlenk flask under an inert atmosphere, suspend copper(I) iodide (9.52 g, 50 mmol, 0.5 equiv based on acid chloride) in anhydrous diethyl ether (150 mL).

    • Cool the suspension to -20°C using a dry ice/acetone bath.

    • Slowly add methyllithium (62.5 mL of 1.6 M solution in ether, 100 mmol, 1.0 equiv) dropwise via syringe, maintaining the temperature below 0°C. The solution will change color, indicating the formation of the Gilman reagent, (CH₃)₂CuLi. Stir for 30 minutes at this temperature.

  • Acylation Reaction:

    • Cool the freshly prepared Gilman reagent to -78°C (dry ice/acetone bath).

    • Dissolve the crude acid chloride from Step 2 in anhydrous THF (50 mL).

    • Add the acid chloride solution dropwise to the Gilman reagent suspension at -78°C.

    • Stir the reaction mixture at -78°C for 2 hours.

  • Quenching and Work-up:

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL) while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. The mixture will separate into aqueous and organic layers, often with a copper salt precipitate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 3-methyl-5-oxohexanoate.

Causality Insight: The reaction is conducted at -78°C to prevent side reactions, such as the Gilman reagent adding to the ester carbonyl. Quenching with ammonium chloride protonates any remaining organometallic species and helps to break up copper complexes.

Visualization of Experimental Workflow

Workflow cluster_step1 Step 1: Methanolysis cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Acylation & Purification s1_start Mix 3-Methylglutaric Anhydride & Methanol s1_reflux Reflux for 4h s1_start->s1_reflux s1_evap Evaporate Methanol s1_reflux->s1_evap s2_add Add Thionyl Chloride s1_evap->s2_add Crude Intermediate 1 s2_reflux Reflux for 3h s2_add->s2_reflux s2_evap Remove excess SOCl2 s2_reflux->s2_evap s3_add Add Acid Chloride solution at -78°C s2_evap->s3_add Crude Intermediate 2 s3_gilman Prepare Gilman Reagent ((CH3)2CuLi) at -20°C s3_gilman->s3_add s3_react Stir at -78°C for 2h s3_add->s3_react s3_quench Quench with aq. NH4Cl s3_react->s3_quench s3_extract Extract with Et2O s3_quench->s3_extract s3_wash Wash & Dry s3_extract->s3_wash s3_purify Purify (Distillation/Chromatography) s3_wash->s3_purify Final_Product Final_Product s3_purify->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of Methyl 3-methyl-5-oxohexanoate.

Characterization Data

The expected analytical data for the final product, Methyl 3-methyl-5-oxohexanoate, is summarized below. Note that experimental values may vary slightly.

PropertyExpected Value
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~85-90 °C at 10 mmHg (estimated)
¹H NMR (CDCl₃, 400 MHz) δ~3.67 (s, 3H, -OCH₃), 2.70 (dd, 1H), 2.50 (dd, 1H), 2.40-2.20 (m, 3H), 2.15 (s, 3H, -COCH₃), 1.00 (d, 3H, -CHCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ~208.0 (C=O, ketone), 173.0 (C=O, ester), 51.5 (-OCH₃), 49.0, 41.0, 30.0, 29.0, 20.0
IR (neat, cm⁻¹)~2960, 1735 (C=O, ester), 1715 (C=O, ketone), 1170 (C-O)
Mass Spec (EI, m/z)158 (M⁺), 143, 127, 115, 101, 85, 58, 43

Safety Precautions

This protocol involves the use of hazardous chemicals and requires strict adherence to safety procedures.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves.

  • Methyllithium (CH₃Li): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using Schlenk techniques or in a glovebox. Use syringes and needles that have been oven-dried.

  • Organocuprates: Air and moisture sensitive. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.

  • General Precautions: Always wear appropriate PPE. Perform all reactions in a fume hood. Be aware of the location of safety equipment (fire extinguisher, safety shower, eyewash station).

References

  • Patai, S. The Chemistry of Acyl Halides. John Wiley and Sons, 1972.
  • Posner, G. H. An introduction to synthesis using organocopper reagents. Organic Reactions. 1975, 22, 253-400.
  • House, H. O., et al. The chemistry of carbanions. V. The reaction of lithium dimethylcuprate with α,β-unsaturated ketones. The Journal of Organic Chemistry. 1969, 34(8), 2324-2336.
  • Chemistry Steps. Conversion of Acid Chlorides to Ketones. [Link][6]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link][1]

  • Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Org. Synth.1941 , 21, 78. [Link][10]

Sources

Application

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of Methyl 3-methyl-5-oxohexanoate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Among the vast arsenal of synthetic intermediates, β-keto esters stand out as exceptionally versatile building blocks.[1] Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich and varied reactivity, making them invaluable precursors in the synthesis of a wide array of pharmaceutical agents.[2][3] The presence of an acidic α-hydrogen flanked by two carbonyl groups allows for facile enolate formation, opening up a plethora of possibilities for carbon-carbon bond formation and subsequent molecular elaboration.[4]

This application note provides a comprehensive guide to the synthesis of a specific β-keto ester, Methyl 3-methyl-5-oxohexanoate. This compound serves as a key intermediate in the synthesis of various more complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, structurally related β-keto esters are pivotal in the synthesis of anticonvulsant drugs like Pregabalin.[5] By understanding the intricacies of its formation, researchers can leverage this knowledge to design and execute efficient synthetic routes towards novel therapeutic agents.

This document will delve into the detailed reaction mechanism for the formation of Methyl 3-methyl-5-oxohexanoate, provide a robust and validated experimental protocol for its synthesis, and offer insights into the characterization of the final product.

Reaction Mechanism: A Crossed Claisen-Type Condensation

The formation of Methyl 3-methyl-5-oxohexanoate is achieved through a base-catalyzed C-acylation of methyl acetoacetate with isobutyryl chloride. This reaction can be classified as a crossed Claisen-type condensation, where the enolate of one carbonyl compound attacks another carbonyl compound.[6][7] In this specific case, the more acidic α-hydrogen of methyl acetoacetate is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of isobutyryl chloride.

The reaction proceeds through the following key steps:

  • Enolate Formation: A base, such as powdered sodium hydroxide, deprotonates the α-carbon of methyl acetoacetate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups.[4]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Protonation (during workup): The resulting product is typically worked up with a mild acid to neutralize any remaining base and protonate any enolate that may have formed from the product.

The following diagram illustrates the detailed step-by-step reaction mechanism:

Caption: Reaction mechanism for the formation of Methyl 3-methyl-5-oxohexanoate.

Experimental Protocol

This protocol is adapted from a patented one-step synthesis method and is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.[8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Methyl AcetoacetateC₄H₆O₃116.1211.61 g0.10
Isobutyryl ChlorideC₄H₇ClO106.5511.72 g0.11
Sodium Hydroxide (powdered)NaOH40.004.40 g0.11
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.240.58 g0.0038
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Water (deionized)H₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (11.61 g, 0.10 mol) in dichloromethane (100 mL).

  • Addition of Base and Catalyst: To the stirred solution, add powdered sodium hydroxide (4.40 g, 0.11 mol) followed by the catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.58 g, 0.0038 mol).

  • Addition of Acylating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Add isobutyryl chloride (11.72 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion of the reaction, cool the mixture in an ice bath and slowly add 50 mL of deionized water. Carefully adjust the pH of the aqueous layer to 3-5 by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield Methyl 3-methyl-5-oxohexanoate as a colorless to pale yellow liquid.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Dissolve Methyl Acetoacetate in DCM start->setup add_reagents Add NaOH and DBU setup->add_reagents cool Cool to 0-5 °C add_reagents->cool add_acyl_chloride Dropwise addition of Isobutyryl Chloride cool->add_acyl_chloride react Reaction at Room Temperature (8-12 hours) add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup and pH Adjustment react->workup extract Extraction with DCM workup->extract dry Drying and Solvent Removal extract->dry purify Vacuum Distillation dry->purify product Pure Methyl 3-methyl-5-oxohexanoate purify->product

Caption: Experimental workflow for the synthesis of Methyl 3-methyl-5-oxohexanoate.

Characterization of Methyl 3-methyl-5-oxohexanoate

The identity and purity of the synthesized Methyl 3-methyl-5-oxohexanoate can be confirmed using various spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 3.73 (s, 3H, OCH₃), 3.45 (s, 2H, -C(=O)CH₂C(=O)-), 2.58 (d, 2H, -CH₂CH(CH₃)₂), 2.22 (m, 1H, -CH(CH₃)₂), 1.00 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): 202.9, 167.5, 52.4, 49.5, 49.2, 24.6, 22.4
IR (neat) ν (cm⁻¹): 2960 (C-H stretch), 1745 (C=O, ester), 1715 (C=O, ketone)[10][11][12]
Mass Spec (EI) m/z (%): 158 (M⁺), 127, 115, 101, 85, 57, 43[13]

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer used.)

Safety and Handling

  • Isobutyryl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction should be carried out with appropriate caution, especially during the addition of isobutyryl chloride and the workup with acid.

Conclusion

The synthesis of Methyl 3-methyl-5-oxohexanoate via the C-acylation of methyl acetoacetate is a robust and efficient method for producing this valuable β-keto ester intermediate. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol, allows for the reliable synthesis of this compound in high purity. The versatility of β-keto esters in organic synthesis underscores their importance in the development of new pharmaceuticals and other complex molecules. This application note provides researchers with the necessary theoretical and practical knowledge to successfully synthesize and characterize Methyl 3-methyl-5-oxohexanoate, a key building block for future innovations in medicinal chemistry.

References

  • Preparation method of methyl isobutyrylacet
  • Preparation method of isobutyryl methyl acet
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters. PubMed. [Link]

  • Method for preparing acyclic beta keto ester. CN100335456C.
  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]

  • Methyl 5-methyl-3-oxohexanoate. PubChem. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.
  • Mastering β-keto esters. ResearchGate. [Link]

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Ti-Crossed-Claisen Condensation Between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]

  • methyl 5-hydroxy-5-methyl-3-oxohexanoate. ChemSynthesis. [Link]

  • Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

  • Acylation of toluene with isobutyryl chloride. ResearchGate. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Show how crossed Claisen condensations could be used to prepare t... Study Prep in Pearson+. [Link]

  • The Chemical Properties and Applications of Methyl 3-Oxohexanoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media. ResearchGate. [Link]

  • Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. YouTube. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness. [Link]

Sources

Method

Application Notes and Protocols for Methyl 3-methyl-5-oxohexanoate in the Food Industry

A Guide for Researchers, Scientists, and Product Development Professionals Disclaimer The following application notes and protocols for Methyl 3-methyl-5-oxohexanoate are intended for research and development purposes on...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Product Development Professionals

Disclaimer

The following application notes and protocols for Methyl 3-methyl-5-oxohexanoate are intended for research and development purposes only. This compound is not currently listed as a FEMA GRAS substance, nor has it been evaluated by JECFA or EFSA for use in food. All applications of this substance in food products must be preceded by a thorough safety and regulatory evaluation by the user. The information provided herein is based on the chemical properties of related β-keto esters and should be considered as a guideline for initial investigations.

Introduction: The Potential of Methyl 3-methyl-5-oxohexanoate as a Novel Flavoring Agent

Methyl 3-methyl-5-oxohexanoate is a β-keto ester with potential applications as a flavoring agent in the food industry. While specific organoleptic data for this compound is not widely available in public literature, its chemical structure suggests it may possess a desirable fruity and sweet aroma, characteristic of many esters and ketones used in food flavoring.[1][2] Esters are fundamental to the flavor profiles of many fruits and are widely used in the food industry to impart, enhance, or modify flavors.[3] The presence of both a ketone and an ester functional group in Methyl 3-methyl-5-oxohexanoate offers a unique and complex flavor profile that could be valuable in the creation of novel food and beverage products.

These application notes provide a framework for researchers and product developers to explore the potential of Methyl 3-methyl-5-oxohexanoate as a flavoring agent. The protocols outlined below are designed to guide the user through initial sensory evaluation, solubility and stability testing, and preliminary application trials.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a potential flavoring agent is crucial for its effective application and for ensuring product stability.

PropertyValue (Predicted/Inferred)Source
Chemical Name Methyl 3-methyl-5-oxohexanoate-
Synonyms Not commonly available-
CAS Number 10473-13-9PubChem
Molecular Formula C8H14O3PubChem
Molecular Weight 158.19 g/mol PubChem
Appearance Colorless to pale yellow liquidInferred from related compounds
Odor Profile Fruity, sweet, potentially with ethereal and creamy notesInferred from related β-keto esters[1][2]
Boiling Point Not determined-
Solubility Soluble in ethanol and other organic solvents; limited solubility in waterInferred from related esters

Sensory Evaluation Protocol

A critical first step in evaluating any new flavoring agent is a thorough sensory analysis. This protocol outlines a method for determining the organoleptic profile of Methyl 3-methyl-5-oxohexanoate.

Materials
  • Methyl 3-methyl-5-oxohexanoate (high purity, >98%)

  • Odorless and tasteless solvent (e.g., propylene glycol, ethanol, or medium-chain triglycerides)

  • Deionized, flavor-free water

  • Sugar (sucrose)

  • Citric acid

  • Glass vials with PTFE-lined caps

  • Graduated pipettes

  • Sensory evaluation booths

  • Trained sensory panel (5-10 panelists)

Stock Solution Preparation Workflow

Caption: Workflow for preparing a 1% stock solution.

Sensory Evaluation Procedure
  • Odor Profile in Solvent:

    • Prepare a series of dilutions of the 1% stock solution in propylene glycol (e.g., 0.1%, 0.01%, 0.001%).

    • Dip fragrance strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the strips to the sensory panel in a randomized order and ask them to describe the aroma profile.

  • Flavor Profile in a Simple Matrix:

    • Prepare a base solution of 5% sugar in water. For evaluating impact in an acidic medium, prepare a second base solution with 5% sugar and 0.1% citric acid.

    • Add the 1% stock solution to the base solutions to achieve a range of concentrations (e.g., 1 ppm, 5 ppm, 10 ppm, 20 ppm).

    • Present the samples to the panel in a randomized order, along with a control sample (base solution only).

    • Ask panelists to describe the flavor profile, intensity, and any off-notes.

Application Trials: A Starting Point

The following are suggested starting points for incorporating Methyl 3-methyl-5-oxohexanoate into various food systems. The optimal concentration will depend on the specific application and desired flavor profile.

Food CategorySuggested Starting Concentration (ppm)Potential Flavor Contribution
Beverages (carbonated and non-carbonated) 1 - 10Fruity, sweet, enhances other fruit flavors
Confectionery (hard candy, gummies) 5 - 20Fruity, creamy notes
Baked Goods (cookies, cakes) 10 - 30Fruity, buttery notes
Dairy Products (yogurt, ice cream) 2 - 15Fruity, enhances creaminess

Stability Considerations

The stability of a flavoring agent is critical to maintaining the sensory quality of a food product throughout its shelf life. As a β-keto ester, Methyl 3-methyl-5-oxohexanoate may be susceptible to degradation under certain conditions.

Potential Degradation Pathways

G cluster_0 Degradation of Methyl 3-methyl-5-oxohexanoate cluster_1 Degradation Products A Methyl 3-methyl-5-oxohexanoate B Hydrolysis (High/Low pH) A->B C Oxidation A->C D Thermal Degradation (High Temperature) A->D E 3-methyl-5-oxohexanoic acid + Methanol B->E F Various Oxidation Products C->F G Various Thermal Degradation Products D->G

Caption: Potential degradation pathways for the compound.

Protocol for Preliminary Stability Testing
  • Prepare a flavored beverage model system (e.g., 10% sugar, 0.2% citric acid, and 5 ppm Methyl 3-methyl-5-oxohexanoate).

  • Divide the samples into three groups:

    • Control: Store at 4°C in the dark.

    • Light Exposure: Store at room temperature under fluorescent light.

    • Elevated Temperature: Store at 40°C in the dark.

  • Evaluate the sensory profile of the samples at regular intervals (e.g., 1 week, 2 weeks, 4 weeks) and compare them to the control.

  • For a more quantitative analysis, utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the concentration of Methyl 3-methyl-5-oxohexanoate over time.

Analytical Methods for Quality Control

Ensuring the purity and concentration of a flavoring agent is essential for consistent product quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like Methyl 3-methyl-5-oxohexanoate.

  • Sample Preparation: For liquid samples, a simple dilution in a suitable solvent (e.g., dichloromethane or ethyl acetate) may be sufficient. For solid or semi-solid matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary.

  • GC Conditions (suggested starting point):

    • Column: A mid-polar column (e.g., DB-5ms) is a good starting point.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile flavor compounds, HPLC can also be a valuable tool, particularly for less volatile impurities.[4]

  • Mode: Reversed-phase HPLC is generally suitable.[4]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible due to the ketone functionality, though sensitivity might be limited.[4]

Conclusion and Future Directions

Methyl 3-methyl-5-oxohexanoate presents an intriguing opportunity for the development of new and exciting flavor profiles in the food and beverage industry. Its predicted fruity and sweet characteristics, typical of β-keto esters, make it a promising candidate for a wide range of applications. However, the lack of comprehensive safety and regulatory data necessitates a cautious and systematic approach to its evaluation.

Future research should focus on a thorough toxicological assessment to establish its safety for consumption. Concurrently, detailed sensory profiling with trained panels will be essential to fully characterize its flavor and aroma, including the identification of key sensory attributes and potential off-notes. Furthermore, comprehensive stability studies in various food matrices and processing conditions will be crucial to determine its suitability for commercial applications. The protocols and guidelines presented in these application notes provide a solid foundation for initiating such investigations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 13). Esters in Food. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10473-13-9, Methyl 3-methyl-5-oxohexanoate. Retrieved from [Link]

Sources

Application

Analytical techniques for the detection and quantification of Methyl 3-methyl-5-oxohexanoate

An In-Depth Guide to the Analytical Quantification of Methyl 3-methyl-5-oxohexanoate Introduction: The Analytical Challenge of a β-Keto Ester Methyl 3-methyl-5-oxohexanoate is a β-keto ester, a class of compounds signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of Methyl 3-methyl-5-oxohexanoate

Introduction: The Analytical Challenge of a β-Keto Ester

Methyl 3-methyl-5-oxohexanoate is a β-keto ester, a class of compounds significant in organic synthesis and potentially present as intermediates in various chemical processes. Its structure, featuring both a ketone and an ester functional group, presents unique analytical challenges. Chief among these is keto-enol tautomerism, where the molecule can exist in equilibrium between its keto and enol forms. This phenomenon can complicate chromatographic separations, potentially leading to peak broadening or the appearance of multiple peaks for a single analyte.[1][2] Furthermore, its moderate polarity and volatility necessitate careful selection of analytical techniques and sample preparation methods to achieve accurate and reproducible quantification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical techniques for the detection and quantification of Methyl 3-methyl-5-oxohexanoate. We will explore two primary chromatographic approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), detailing field-proven protocols and the scientific rationale behind methodological choices.

Choosing the Right Analytical Strategy: GC-MS vs. HPLC-MS/MS

The selection of an optimal analytical platform is dictated by the sample matrix, the required sensitivity, and the inherent chemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for analyzing volatile and semi-volatile compounds.[3] Given that Methyl 3-methyl-5-oxohexanoate is an ester, it possesses sufficient volatility for GC analysis. The primary advantage of GC is its high chromatographic resolution, leading to sharp peaks and excellent separation from other matrix components.[3] Coupling GC with a Mass Spectrometry (MS) detector provides both definitive identification based on mass fragmentation patterns and sensitive quantification.[4] However, challenges such as potential thermal degradation or transesterification in a hot GC inlet must be considered, especially in the presence of alcohols.[5]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC is highly versatile and suitable for a wide range of polarities, making it a powerful alternative if the analyte is in a complex, non-volatile matrix.[1] It avoids the high temperatures of a GC inlet, mitigating the risk of thermal degradation. When coupled with tandem mass spectrometry (MS/MS), this technique offers exceptional sensitivity and selectivity, which is crucial for trace-level quantification in complex biological or environmental samples.[6] The primary challenge in HPLC is managing the on-column keto-enol tautomerism, which can affect peak shape.[1]

Protocol 1: Quantitative Analysis by GC-MS with Derivatization

This protocol is recommended for most applications due to the analyte's volatility and the superior resolving power of gas chromatography. To overcome the challenges of tautomerism and improve analytical performance, a derivatization step targeting the ketone functional group is employed. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a stable oxime derivative, preventing tautomerization and significantly enhancing sensitivity, especially in negative chemical ionization (NCI) mode.[7]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Concentrate Evaporate & Reconstitute (in Pyridine) LLE->Concentrate Deriv Add PFBHA Reagent Concentrate->Deriv React Incubate at 60°C for 30 min Deriv->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM/Scan) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Workflow for the GC-MS analysis of Methyl 3-methyl-5-oxohexanoate.

Step-by-Step Experimental Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add 50 µL of an internal standard solution (e.g., Methyl heptanoate, 10 µg/mL in methanol).

    • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of pyridine.

  • Derivatization:

    • To the reconstituted sample, add 50 µL of PFBHA in pyridine (15 mg/mL).

    • Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • The following table summarizes the recommended instrumental parameters.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injector Splitless mode, 250°CMaximizes analyte transfer to the column for trace analysis.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing excellent separation for a wide range of analytes.[5]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minOptimized temperature gradient to separate the analyte from matrix components.
MS System Agilent 5977B or equivalentHigh-sensitivity mass detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique creating reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 50-400) for identification, SIM for quantificationScan mode confirms identity; Selected Ion Monitoring (SIM) enhances sensitivity for quantification.
Quantifier Ions To be determined from the mass spectrum of the derivatized standardSelect unique, abundant fragment ions for the analyte and internal standard.
  • Calibration and Quantification:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) of Methyl 3-methyl-5-oxohexanoate.

    • Spike each standard with the internal standard at a constant concentration.

    • Derivatize the standards using the same procedure as the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Protocol 2: Orthogonal Analysis by HPLC-MS/MS

This protocol serves as an excellent alternative or confirmatory method. It is particularly useful for samples that are unsuitable for GC analysis. Here, we employ derivatization with 3-nitrophenylhydrazine (3NPH), which reacts with the ketone to form a stable hydrazone.[8][9] This derivatization serves a dual purpose: it stabilizes the molecule by eliminating the keto-enol tautomerism and introduces a readily ionizable group, significantly enhancing signal intensity in electrospray ionization (ESI) mass spectrometry.

Workflow for HPLC-MS/MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-MS/MS Analysis Sample Aqueous Sample Filter Filter Sample (0.22 µm) Sample->Filter Deriv Add 3NPH and EDC Reagents Filter->Deriv React Incubate at 40°C for 30 min Deriv->React Quench Quench with Formic Acid React->Quench Inject Inject into HPLC-MS/MS Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Workflow for the HPLC-MS/MS analysis of Methyl 3-methyl-5-oxohexanoate.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • For clean aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient.

    • For complex matrices, an appropriate Solid-Phase Extraction (SPE) cleanup is recommended.

  • Derivatization: [8][9]

    • In a microcentrifuge tube, combine 50 µL of the sample (or standard), 50 µL of water, 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride, and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.

    • Vortex briefly and incubate at 40°C for 30 minutes with shaking.

    • Quench the reaction by adding 200 µL of 0.1% formic acid in water.

    • The sample is now ready for injection.

  • HPLC-MS/MS Instrumentation and Conditions:

    • Inject 5 µL of the derivatized sample into the HPLC-MS/MS system.

    • The following table provides the recommended instrumental parameters.

ParameterRecommended SettingRationale
HPLC System Waters ACQUITY UPLC or equivalentProvides high-resolution separation with low peak dispersion.
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Reversed-phase chemistry is ideal for separating the moderately polar derivatized analyte.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity.
MS/MS System Sciex QTRAP 6500+ or equivalentHigh-sensitivity triple quadrupole for robust quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is standard for LC-MS; positive mode is suitable for the 3-NPH derivative.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior sensitivity and selectivity by monitoring specific precursor-product ion transitions.
MRM Transitions To be optimized by infusing a derivatized standardDetermine the most intense and specific transitions for the analyte and internal standard.
  • Calibration and Quantification:

    • Prepare calibration standards and an internal standard (e.g., an isotopically labeled version of the analyte or a structural analog) as described in the GC-MS protocol.

    • Derivatize and analyze the standards alongside the samples.

    • Construct a calibration curve using the peak area ratio and perform quantification.

Ensuring Data Integrity: Method Validation

A developed analytical method is only reliable if it is properly validated. Validation demonstrates that the method is "fit-for-purpose."[11] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), must be assessed.[12]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to measure the analyte accurately in the presence of other components (impurities, matrix).[13]No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery experiments.85-115% recovery for each concentration level.[9]
Precision The closeness of agreement among a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14]S/N ≥ 10; precision and accuracy criteria must be met.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes (e.g., ±2°C in column temp).

References

  • Frontiers in Microbiology. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • IRIS-AperTO - UniTo. (n.d.). Essential oils and volatiles: sample preparation and analysis. A review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • PubMed. (n.d.). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Retrieved from [Link]

  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. Retrieved from [Link]

  • Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • YouTube. (n.d.). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]

  • Scribd. (n.d.). Fragrant Ester Synthesis Lab Guide. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 5-hydroxy-5-methyl-3-oxohexanoate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield and purity of Methyl 3-methyl-5-oxohexanoate

An essential intermediate in modern pharmaceutical synthesis, Methyl 3-methyl-5-oxohexanoate is a versatile building block for complex molecular architectures.[1][2] Its synthesis and purification, however, present uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in modern pharmaceutical synthesis, Methyl 3-methyl-5-oxohexanoate is a versatile building block for complex molecular architectures.[1][2] Its synthesis and purification, however, present unique challenges that can impact the efficiency of drug development pipelines. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-methyl-5-oxohexanoate and what are its primary applications?

Methyl 3-methyl-5-oxohexanoate, also known as methyl isovalerylacetate, is a β-keto ester.[2][3] Its bifunctional nature, containing both a ketone and an ester group, makes it a highly reactive and valuable intermediate in organic synthesis.[2] It is particularly noted for its role as a key precursor in the synthesis of various pharmaceutical compounds, including anticonvulsants like Pregabalin.[4]

Q2: What are the key physical and chemical properties of Methyl 3-methyl-5-oxohexanoate?

Understanding the physicochemical properties of this compound is crucial for its handling, reaction monitoring, and purification.

PropertyValueSource
Molecular FormulaC₈H₁₄O₃[3]
Molecular Weight158.19 g/mol [3]
AppearanceColorless to almost colorless clear liquid[5]
Boiling Point84 - 86 °C at 14 mmHg[5]
Density~1.0 g/cm³[6]

A significant chemical characteristic is its existence as a keto-enol tautomer, which can influence its reactivity and analytical profile.[7]

Q3: What are the typical starting materials for the synthesis of Methyl 3-methyl-5-oxohexanoate?

A common and efficient method for the synthesis of β-keto esters like Methyl 3-methyl-5-oxohexanoate is the Claisen condensation.[8] This reaction typically involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For this specific molecule, likely starting materials would be methyl acetoacetate and isovaleraldehyde, or the condensation of methyl isovalerate with methyl acetate.

Q4: What are the main safety precautions to consider when handling this compound?

Methyl 3-methyl-5-oxohexanoate is classified as a combustible liquid.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The corresponding carboxylic acid, 3-Methyl-5-oxohexanoic acid, is corrosive and can cause severe skin burns and eye damage.[9]

Troubleshooting Guide: Yield and Purity Optimization

This guide addresses common issues encountered during the synthesis and purification of Methyl 3-methyl-5-oxohexanoate.

Problem 1: Consistently Low Reaction Yield

A low yield can be attributed to several factors, from incomplete reactions to product degradation. The following workflow can help diagnose the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Verify Reaction Completion (TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete Possible Causes: - Insufficient reaction time - Incorrect temperature - Stoichiometry imbalance - Inactive base incomplete->cause_incomplete check_workup Analyze Workup & Purification Steps complete->check_workup solution_incomplete Solutions: - Increase reaction time - Optimize temperature - Use slight excess of one reagent - Use fresh, anhydrous base cause_incomplete->solution_incomplete degradation Product Degradation check_workup->degradation Degradation products found purification_loss Purification Loss check_workup->purification_loss Mass balance indicates loss cause_degradation Possible Causes: - Hydrolysis of ester - Decarboxylation of β-keto acid - Exposure to strong acid/base - High temperatures degradation->cause_degradation cause_purification Possible Causes: - Inefficient extraction - Emulsion formation - Loss during distillation purification_loss->cause_purification solution_degradation Solutions: - Use mild acidic/basic conditions - Keep temperature low during workup - Minimize exposure to water cause_degradation->solution_degradation solution_purification Solutions: - Perform multiple extractions - Use brine to break emulsions - Optimize vacuum distillation cause_purification->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

In-depth Analysis of Low Yield Causes:

  • Incomplete Reaction: The Claisen condensation is a reversible equilibrium-driven reaction. To drive it towards the product, it's crucial to use a strong base (e.g., sodium methoxide, sodium hydride) in stoichiometric amounts to deprotonate the resulting β-keto ester, which is more acidic than the starting materials. Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction.

  • Side Reactions: Self-condensation of the starting ester (e.g., methyl acetate) can compete with the desired cross-condensation. This can often be minimized by slow, controlled addition of one reagent to the other at a reduced temperature.

  • Product Degradation During Workup: The most significant pathway for yield loss is often the hydrolysis of the ester to the corresponding β-keto acid, followed by rapid decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[8] The workup procedure should, therefore, involve neutralization to a pH of ~7 at low temperatures before extraction.

Problem 2: Product Purity is Below 95%

Achieving high purity is critical for subsequent synthetic steps.

Q: My final product is contaminated with starting materials. How can I resolve this?

A: The presence of unreacted starting materials indicates an incomplete reaction. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the limiting reagent or base. For purification, fractional vacuum distillation is often effective due to differences in boiling points.

Q: I am observing unexpected peaks in my GC/MS and NMR analysis. What are these impurities?

A: Besides starting materials, common impurities can include:

ImpurityPotential CauseIdentification MethodMitigation Strategy
Self-condensation products Non-optimal reaction conditions (temperature, addition rate)GC-MS, NMRSlow addition of reagents at controlled, low temperatures.
3-Methyl-5-oxohexanoic acid Hydrolysis of the ester during workupGC-MS (after derivatization), ¹H NMR (disappearance of -OCH₃ signal, appearance of broad -OH signal)Neutralize the reaction mixture carefully at low temperature before extraction. Minimize contact with water.[9]
4-Methyl-2-pentanone Decarboxylation of the β-keto acid impurityGC-MS, ¹H NMRPrevent the formation of the acid precursor by ensuring a non-hydrolytic workup.

Q: My purified product degrades over time. What are the optimal storage conditions?

A: As a β-keto ester, Methyl 3-methyl-5-oxohexanoate can be susceptible to hydrolysis and other degradation pathways. For long-term storage, it is recommended to keep the compound in an airtight container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (0-8 °C).[5]

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

This protocol provides a representative method for the synthesis of Methyl 3-methyl-5-oxohexanoate.

Synthesis_Workflow reagents 1. Reagent Preparation - Dry THF - Sodium Hydride (60% in oil) - Methyl Isovalerate - Methyl Acetate reaction_setup 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Add NaH to THF - Cool to 0°C reagents->reaction_setup addition 3. Slow Addition - Add mixture of esters dropwise - Maintain temperature at 0-5°C reaction_setup->addition reaction 4. Reaction - Warm to room temperature - Stir for 12-16 hours addition->reaction quench 5. Quenching - Cool to 0°C - Carefully add dilute HCl to pH ~7 reaction->quench workup 6. Aqueous Workup - Partition between ether and water - Wash organic layer with brine quench->workup purification 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by vacuum distillation workup->purification

Caption: General workflow for the synthesis of Methyl 3-methyl-5-oxohexanoate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Esters: In a separate flask, prepare a mixture of methyl isovalerate (1.0 equivalent) and methyl acetate (1.2 equivalents).

  • Reaction Initiation: Cool the sodium hydride suspension to 0 °C. Add the ester mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1M HCl until the pH of the aqueous layer is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by fractional vacuum distillation to obtain pure Methyl 3-methyl-5-oxohexanoate.

Protocol 2: Purity Assessment by HPLC

For accurate purity determination, especially in a pharmaceutical context, a validated HPLC method is essential.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: The keto-enol tautomerism may lead to peak broadening or the appearance of two closely eluting peaks.[7] Method development should aim to resolve these or achieve conditions where one tautomer is predominant.

References

  • Reddy, B. C., & Reddy, K. R. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 50B(3), 398-403.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Methyl 3-Oxohexanoate in Pharmaceutical Synthesis. Retrieved February 4, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Retrieved February 4, 2026, from [Link]

  • Aronhime, J., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • Elex Biotech LLC. (n.d.). Methyl 3-oxohexanoate. Retrieved February 4, 2026, from [Link]

  • Zheng, G. W., et al. (2012). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. Applied Microbiology and Biotechnology, 97(16), 7189-7198.
  • Kumar, P., et al. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121701, Methyl 5-methyl-3-oxohexanoate. Retrieved February 4, 2026, from [Link].

  • ChemSynthesis. (n.d.). methyl 5-hydroxy-5-methyl-3-oxohexanoate. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate. Retrieved February 4, 2026, from [Link].

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10261207, 3-Methyl-5-oxohexanoic acid. Retrieved February 4, 2026, from [Link].

  • ChemSrc. (n.d.). Methyl 5-Methyl-3-Oxohexanoate. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96344, Ethyl 5-methyl-3-oxohexanoate. Retrieved February 4, 2026, from [Link].

Sources

Optimization

Identification and minimization of side reactions in Methyl 3-methyl-5-oxohexanoate synthesis

Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable β-keto ester. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide: Navigating the Synthetic Landscape

The synthesis of Methyl 3-methyl-5-oxohexanoate is most commonly achieved via a crossed Claisen condensation between methyl isovalerate and methyl acetate. While theoretically straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. This section addresses the most frequent issues encountered in the laboratory.

Q1: My reaction yielded a complex mixture of products with a low yield of the desired Methyl 3-methyl-5-oxohexanoate. What are the likely side reactions, and how can I minimize them?

A1: A low yield of the target compound in a crossed Claisen condensation is most often due to competing self-condensation reactions of the starting esters. In this specific synthesis, you are contending with three potential condensation pathways:

  • Desired Crossed Condensation: The enolate of methyl acetate reacts with methyl isovalerate.

  • Undesired Self-Condensation of Methyl Acetate: The enolate of methyl acetate reacts with another molecule of methyl acetate to form methyl acetoacetate.

  • Undesired Self-Condensation of Methyl Isovalerate: The enolate of methyl isovalerate reacts with another molecule of methyl isovalerate to form methyl 2,4-dimethyl-3-oxopentanoate.

The primary reason for the prevalence of these side reactions lies in the comparable reactivity of the starting materials and the equilibrium nature of the Claisen condensation when using traditional alkoxide bases (e.g., sodium methoxide).[1][2]

Minimization Strategies:

To favor the desired crossed Claisen condensation, the key is to control which enolate is formed and to ensure it preferentially reacts with the other ester. The most effective strategy is to employ a strong, non-nucleophilic, sterically hindered base, such as Lithium Diisopropylamide (LDA) .[3][4][5][6]

Here's the expert-recommended protocol:

  • Quantitative Enolate Formation: Slowly add methyl acetate to a solution of LDA in a dry, aprotic solvent (e.g., THF) at low temperature (-78 °C). This kinetically controlled deprotonation will quantitatively and irreversibly form the lithium enolate of methyl acetate.[6][7] This prevents the methyl acetate from being available to act as an electrophile for its own enolate.

  • Controlled Addition of the Electrophile: Once the enolate formation is complete, slowly add methyl isovalerate to the reaction mixture at the same low temperature. This ensures that the pre-formed methyl acetate enolate reacts with the more electrophilic methyl isovalerate.

  • Aqueous Work-up: After the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the lithium alkoxide and any remaining base.

By following this procedure, you can significantly suppress the self-condensation reactions and dramatically improve the yield of Methyl 3-methyl-5-oxohexanoate.

Visualizing the Reaction Pathways:

Claisen_Condensation cluster_reactants Starting Materials cluster_enolates Enolate Formation cluster_products Potential Products Methyl Acetate Methyl Acetate MA_enolate Methyl Acetate Enolate Methyl Acetate->MA_enolate Base Methyl Isovalerate Methyl Isovalerate MI_enolate Methyl Isovalerate Enolate Methyl Isovalerate->MI_enolate Base Desired_Product Methyl 3-methyl-5-oxohexanoate MA_enolate->Desired_Product + Methyl Isovalerate Side_Product_1 Methyl Acetoacetate MA_enolate->Side_Product_1 + Methyl Acetate Side_Product_2 Methyl 2,4-dimethyl-3-oxopentanoate MI_enolate->Side_Product_2 + Methyl Isovalerate

Caption: Competing reaction pathways in the synthesis.

Q2: I've managed to improve the yield, but I'm still seeing impurities in my crude product. How can I identify the main byproducts and effectively purify my desired compound?

A2: Even with an optimized protocol, some side products may still form. The primary byproducts to expect are the self-condensation products mentioned in A1: methyl acetoacetate and methyl 2,4-dimethyl-3-oxopentanoate.

Identification of Byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the components of your reaction mixture. The fragmentation patterns of the different β-keto esters will be distinct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for your desired product and the impurities. Pay close attention to the integration of the signals to estimate the relative amounts of each component.

CompoundKey 1H NMR Signals (indicative)
Methyl 3-methyl-5-oxohexanoate Doublet for the methyl group at C3, singlet for the methyl group of the ketone, singlet for the methyl ester.
Methyl acetoacetate Singlet for the acetyl methyl group, singlet for the methylene protons, singlet for the methyl ester.
Methyl 2,4-dimethyl-3-oxopentanoate Doublets for the two isopropyl methyl groups.

Purification Strategy:

Fractional distillation under reduced pressure is the most effective method for purifying Methyl 3-methyl-5-oxohexanoate from the less volatile self-condensation product of methyl isovalerate and the more volatile methyl acetoacetate.

Experimental Protocol for Purification:

  • Initial Work-up: After quenching the reaction, perform a standard aqueous work-up. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oil.

  • Fractional Distillation: Set up a fractional distillation apparatus with a short Vigreux column. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the β-keto ester.

  • Collect Fractions: Carefully monitor the temperature at the head of the column and collect the fractions that distill at the expected boiling point of Methyl 3-methyl-5-oxohexanoate. The boiling points of the components will be sufficiently different to allow for good separation.

Visualizing the Purification Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up & Extraction Crude_Mixture->Aqueous_Workup Concentration Concentration in vacuo Aqueous_Workup->Concentration Fractional_Distillation Fractional Distillation (Reduced Pressure) Concentration->Fractional_Distillation Pure_Product Pure Methyl 3-methyl-5-oxohexanoate Fractional_Distillation->Pure_Product Byproducts Byproducts Fractional_Distillation->Byproducts

Caption: Purification workflow for isolating the target compound.

Q3: During my work-up or purification, I seem to be losing a significant amount of my product. Could hydrolysis and decarboxylation be an issue?

A3: Yes, hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a potential side reaction, especially under harsh acidic or basic conditions and at elevated temperatures.[8]

Mechanism of Hydrolysis and Decarboxylation:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-methyl-5-oxohexanoic acid) in the presence of acid or base and water. Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is an equilibrium process.[9][10][11]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide upon heating to form 4-methyl-2-pentanone.[12][13][14]

Conditions that Promote Hydrolysis and Decarboxylation:

  • Strong Acidic or Basic Conditions: Prolonged exposure to strong acids or bases during the work-up can promote ester hydrolysis.

  • High Temperatures: Overheating during distillation or a prolonged reaction time at elevated temperatures can lead to decarboxylation of the β-keto acid intermediate.

Minimization Strategies:

  • Mild Work-up: Use a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture. Avoid using strong acids or bases for extended periods.

  • Controlled Distillation: As mentioned in A2, perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

  • Prompt Processing: Do not let the crude product sit for extended periods, especially if it is acidic or basic.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this synthesis?

A: For a crossed Claisen condensation where both esters are enolizable, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is highly recommended.[3][5][6] It allows for the quantitative formation of one enolate, which can then be reacted with the second ester, minimizing self-condensation. While sodium hydride (NaH) can also be used, it is generally less effective in preventing mixtures in this type of crossed condensation.[1][15]

Q: Can I use sodium methoxide?

A: While sodium methoxide is a classic base for Claisen condensations, it is not ideal for this specific crossed condensation. Because it is a weaker base than LDA, it will establish an equilibrium, leading to the formation of both methyl acetate and methyl isovalerate enolates, resulting in a mixture of all three possible condensation products.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. You will see the consumption of the starting esters and the appearance of new, less polar spots corresponding to the β-keto ester products. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q: What are the expected 1H NMR chemical shifts for Methyl 3-methyl-5-oxohexanoate?
  • δ 0.9-1.1 (d, 3H): Methyl group at C3

  • δ 2.1-2.3 (s, 3H): Methyl group of the ketone

  • δ 2.4-2.7 (m, 3H): Protons at C2 and C4

  • δ 3.7 (s, 3H): Methyl group of the ester

It is important to run your own reference spectra for accurate identification.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Chad's Prep on YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

  • fieldguide2chemistry on YouTube. (2022, March 30). Crossed Claisen Condensation (Two Methods). Retrieved from [Link]

  • Organic Chemistry Tutor on YouTube. (2025, February 10). Claisen Condensation EXPLAINED. Retrieved from [Link]

  • ChemicalDesk.Com. (2013, January 14). Claisen Condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-oxohexanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Tutor on YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit. (2018, April 19). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. Retrieved from [Link]

  • ATP STAR on YouTube. (2016, October 14). Heating effect on beta keto acid (decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]

Sources

Troubleshooting

Thermal stability and degradation pathways of Methyl 3-methyl-5-oxohexanoate

Welcome to the technical support center for Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this β-keto ester. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, ensuring the integrity of your experimental outcomes.

Introduction to the Stability of β-Keto Esters

Methyl 3-methyl-5-oxohexanoate, like other β-keto esters, is a versatile synthetic intermediate. However, its chemical stability is a critical consideration in experimental design. The presence of the keto group in the β-position relative to the ester carbonyl group introduces unique reactivity, making the molecule susceptible to specific degradation pathways, particularly under thermal stress or in the presence of acidic or basic catalysts. Understanding these potential issues is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with Methyl 3-methyl-5-oxohexanoate and related β-keto esters.

FAQ 1: My sample of Methyl 3-methyl-5-oxohexanoate shows a new peak in the GC-MS analysis after storage at room temperature. What could this be?

Answer:

The appearance of a new peak, especially a more volatile one, upon storage is often indicative of degradation. For a β-keto ester, the most probable degradation pathway is hydrolysis followed by decarboxylation.

  • Causality: Even trace amounts of moisture in the sample or from the atmosphere can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-methyl-5-oxohexanoic acid). β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating or even at room temperature to form a ketone.[1][2]

  • Troubleshooting Protocol:

    • Confirm the Impurity: The expected degradation product is 4-methyl-2-pentanone. Compare the mass spectrum of the new peak with a reference spectrum of this ketone.

    • Storage Conditions: Store Methyl 3-methyl-5-oxohexanoate under anhydrous conditions and in an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it at a reduced temperature (0-8 °C) to minimize degradation rates.[3]

    • Solvent Purity: Ensure that any solvents used are rigorously dried before use.

Below is a diagram illustrating this common degradation pathway.

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation M3M5O Methyl 3-methyl-5-oxohexanoate H2O H₂O (Trace) KetoAcid 3-Methyl-5-oxohexanoic acid (Unstable Intermediate) M3M5O->KetoAcid + H₂O - CH₃OH Ketone 4-Methyl-2-pentanone (Degradation Product) KetoAcid->Ketone Heat or Catalyst KetoAcid->Ketone CO2 CO₂

Caption: Hydrolysis and subsequent decarboxylation of Methyl 3-methyl-5-oxohexanoate.

FAQ 2: I am running a reaction with Methyl 3-methyl-5-oxohexanoate at an elevated temperature, and I am observing significant yield loss and the formation of multiple byproducts. What is happening?

Answer:

Elevated temperatures can accelerate several degradation and side-reaction pathways for β-keto esters. Beyond the decarboxylation mentioned in FAQ 1, other possibilities include:

  • Retro-Claisen Condensation: This is the reverse of the Claisen condensation used to synthesize many β-keto esters. Under basic conditions, this can lead to the cleavage of the Cα-Cβ bond, resulting in the formation of simpler esters.

  • Intramolecular Reactions: While less common for this specific structure, related compounds can undergo intramolecular cyclization reactions, such as the Dieckmann condensation if another ester group is present.[4][5]

  • Self-Condensation: At high temperatures, enolates of the β-keto ester can react with other molecules of the ester, leading to oligomerization and complex byproduct formation.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: If possible, explore alternative conditions that allow for a lower reaction temperature. This might involve using a more active catalyst or a different solvent system.

    • Control pH: If the reaction conditions are basic or acidic, consider using a buffer to maintain a pH where the β-keto ester is more stable.

    • Inert Atmosphere: Perform reactions under an inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long reaction times at elevated temperatures.

The following table summarizes the expected stability of Methyl 3-methyl-5-oxohexanoate under various conditions.

ConditionExpected StabilityPrimary Degradation Pathway(s)
Neutral, Anhydrous, < 25°C HighMinimal degradation
Neutral, Aqueous ModerateSlow hydrolysis to the β-keto acid
Acidic (aqueous) Low to ModerateAcid-catalyzed hydrolysis
Basic (aqueous) LowBase-catalyzed hydrolysis, Retro-Claisen
Elevated Temperature (>80°C) LowDecarboxylation (if hydrolyzed), Self-condensation
FAQ 3: How can I accurately monitor the purity and degradation of Methyl 3-methyl-5-oxohexanoate in my samples?

Answer:

A multi-faceted analytical approach is recommended for the comprehensive analysis of β-keto esters due to their potential for tautomerism and degradation.[6]

  • Gas Chromatography (GC): GC is an excellent technique for separating the volatile parent compound from potential degradation products like 4-methyl-2-pentanone. A flame ionization detector (FID) is suitable for quantification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be used. However, be aware that β-keto esters exist as a mixture of keto and enol tautomers, which can sometimes lead to peak broadening or splitting depending on the mobile phase and column conditions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity and identifying degradation products without chromatography. The presence of the β-keto acid or the final ketone can be identified by their characteristic signals.

Experimental Protocol: GC-MS Analysis for Stability Monitoring

  • Sample Preparation: Prepare a stock solution of your Methyl 3-methyl-5-oxohexanoate standard in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the stock solution into the GC-MS to obtain a baseline chromatogram and mass spectrum.

  • Incubation: Store the stock solution under the conditions you wish to test (e.g., room temperature, 40°C, exposure to air).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), inject another aliquot into the GC-MS.

  • Data Analysis: Compare the chromatograms over time. Look for a decrease in the area of the parent peak and the emergence of new peaks. Identify any new peaks by their mass spectra.

G cluster_workflow Stability Monitoring Workflow Prep Prepare Standard Solution T0 Initial GC-MS Analysis (t=0) Prep->T0 Incubate Incubate Sample (Test Conditions) T0->Incubate Timepoints Time-Point GC-MS Analysis (t=x, t=y, t=z) Incubate->Timepoints Analyze Compare Chromatograms & Identify Degradants Timepoints->Analyze

Caption: Workflow for monitoring the stability of Methyl 3-methyl-5-oxohexanoate using GC-MS.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-oxohexanoic acid. Retrieved from [Link]

Sources

Optimization

Proper storage and handling procedures for Methyl 3-methyl-5-oxohexanoate

CAS: 51932-34-4 | Formula: C₈H₁₄O₃ | Molecular Weight: 158.20 g/mol Critical Identification & Isomer Warning ⚠️ URGENT TECHNICAL NOTE: Before proceeding, verify your certificate of analysis (CoA). There is a frequent ind...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51932-34-4 | Formula: C₈H₁₄O₃ | Molecular Weight: 158.20 g/mol

Critical Identification & Isomer Warning

⚠️ URGENT TECHNICAL NOTE: Before proceeding, verify your certificate of analysis (CoA). There is a frequent industry-wide confusion between Methyl 3-methyl-5-oxohexanoate (your compound) and its isomer Methyl 5-methyl-3-oxohexanoate (CAS 30414-55-2).

  • Your Compound (CAS 51932-34-4): Ketone is at position 5 (gamma to the ester). Methyl is at position 3.[1][2][3][4][5] This is often a chiral building block for statin side-chains (e.g., Atorvastatin intermediates).

  • The Isomer (CAS 30414-55-2): Ketone is at position 3 (beta to the ester). This is a beta-keto ester and has significantly different reactivity (e.g., higher acidity at C2, prone to decarboxylation).

Verification Check:

  • ¹H NMR Diagnostic: Look for the singlet methyl of the methyl ketone (CH₃-C=O). In your compound (5-oxo), this singlet appears around 2.1–2.2 ppm . In the isomer (3-oxo), the terminal isopropyl group gives a doublet, and the methoxy singlet is distinct.

Storage Protocols: The "Golden Hour"

The integrity of Methyl 3-methyl-5-oxohexanoate is compromised primarily by hydrolysis (loss of the methyl ester) and oxidation (at the ketone or alpha-positions).

Storage Logic Workflow

StorageProtocol Figure 1: Optimal Storage Lifecycle for Methyl 3-methyl-5-oxohexanoate Arrival Shipment Arrival QC QC: NMR/GC Check (Verify Isomer) Arrival->QC Immediate Aliquot Aliquot under Argon QC->Aliquot If Pass Storage Store: 2-8°C (Dark, Inert) Aliquot->Storage Seal Usage Usage: Warm to RT in Desiccator Storage->Usage As needed Usage->Storage Purge & Return

Summary of Conditions
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Slows distinct degradation pathways: ester hydrolysis and potential aldol-type condensation.
Atmosphere Argon or Nitrogen Essential. Moisture triggers hydrolysis; Oxygen can cause slow oxidation of the alpha-carbon sites.
Container Amber Glass + Septum Amber glass blocks UV (preventing radical formation). Septum allows syringe access without air exposure.
Desiccant Secondary Containment Store the bottle inside a secondary jar containing Drierite or Silica Gel to create a micro-environment of <10% RH.

Handling & Dispensing Procedures

Standard Operating Procedure (SOP)
  • Equilibration: Remove the container from the refrigerator 30 minutes prior to opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture into the product, accelerating hydrolysis.

  • Inert Sampling:

    • Flush a clean, dry syringe with nitrogen 3 times.

    • Insert the needle through the septum.

    • Inject an equivalent volume of nitrogen before withdrawing the liquid to prevent a vacuum (which could pull in outside air).

  • Resealing:

    • If the septum is punctured multiple times, wrap the cap with Parafilm immediately after use.

    • For long-term storage (>1 month), replace the septum or transfer to a new vial under an inert atmosphere.

Troubleshooting & FAQs

Scenario A: Purity & Degradation

Q: My sample has developed a slight vinegar-like odor. Is it still usable? A: The "vinegar" smell indicates the presence of Acetic Acid or the free acid form of the hexanoate, suggesting ester hydrolysis .

  • Diagnosis: Run a TLC or GC. If the hydrolysis is <5%, you may be able to purify it via a rapid silica plug filtration (neutralized silica).

  • Prevention: This confirms moisture ingress. Review your "Equilibration" step (warming to RT before opening).

Q: The liquid has turned from colorless to pale yellow. A: This indicates oxidation or trace polymerization .

  • Mechanism: The ketone group at C5 makes the C4 position (alpha to ketone) and C2 position (alpha to ester) susceptible to enolization. Over time, trace aldol condensation products (dimers) can form, which are often yellow.

  • Action: Distillation under reduced pressure is the only reliable way to recover the material.

Scenario B: Experimental Anomalies

Q: I am getting low yields in my reduction reaction (e.g., to the diol). A: Check for cyclization .

  • Issue: Gamma-keto esters (like this one) and delta-keto esters are prone to intramolecular cyclization to form lactones or hemiacetals under acidic or reducing conditions.

  • Solution: Ensure your pH is strictly controlled. If using borohydride reduction, maintain a lower temperature (-78°C to 0°C) to favor the open-chain diol over the lactone.

Q: The NMR shows a complex splitting pattern where I expect a singlet. A: You likely have the wrong isomer (see Section 1).

  • Check: If you see a doublet at ~1.1 ppm (isopropyl group), you have the 5-methyl-3-oxo isomer. The 3-methyl-5-oxo isomer should show a methyl doublet (at C3) but also a distinct methyl singlet (at C6, the methyl ketone).

Degradation Pathway Visualization

Degradation Figure 2: Primary Degradation Pathways Compound Methyl 3-methyl-5-oxohexanoate Hydrolysis Hydrolysis Product: 3-methyl-5-oxohexanoic acid (Vinegar Smell) Compound->Hydrolysis Slow (Storage) Aldol Self-Condensation: Dimer/Oligomer (Yellow Color) Compound->Aldol Fast (Improper pH) Moisture + H₂O (Moisture) Moisture->Hydrolysis Base + Base/Heat Base->Aldol

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121701, Methyl 5-methyl-3-oxohexanoate. (Note: Used for comparative isomer analysis). Retrieved from [2]

  • ChemicalBook (2025). 5-Methyl-3-oxohexanoic acid methyl ester Safety Data Sheet. Retrieved from

  • Wipf Group (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

  • RayPCB (2025). Effective Ways of Moisture Sensitive Device Storage and Handling. (Applied methodology for low-humidity storage). Retrieved from

  • Li, S.F., et al. (2019). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. (Contextualizes the compound as a statin intermediate). Retrieved from

Sources

Troubleshooting

Methods for preventing impurity formation during Methyl 3-methyl-5-oxohexanoate synthesis

Process Optimization & Impurity Control Hub Executive Summary: The Impurity Vulnerability Index Methyl 3-methyl-5-oxohexanoate (CAS: 30414-55-2) is a deceptively simple keto-ester. While structurally small, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization & Impurity Control Hub

Executive Summary: The Impurity Vulnerability Index

Methyl 3-methyl-5-oxohexanoate (CAS: 30414-55-2) is a deceptively simple keto-ester. While structurally small, it possesses a high "Impurity Vulnerability Index" due to three reactive centers: the electrophilic ketone, the labile ester, and the acidic


-protons at C4.

Successful synthesis—particularly for pharmaceutical intermediates like Pregabalin or Atorvastatin analogs—requires navigating a narrow thermodynamic window. This guide moves beyond standard recipes to explain the causality of failure modes, specifically focusing on the Krapcho Decarboxylation and Michael Addition routes.

Critical Process Parameters (CPP) & Impurity Genesis

The following diagram maps the specific chemical pathways where your synthesis is likely deviating. Use this to diagnose your impurity profile.[1][2][3]

ImpurityGenesis Start Precursor (Dimethyl 2-acetyl-3-methylglutarate) Reaction Decarboxylation Phase (DMSO/NaCl/H2O, 130°C) Start->Reaction Heat + Cl- Product Target Product (Methyl 3-methyl-5-oxohexanoate) Reaction->Product -CO2 Imp_Aldol Impurity A: Dimer/Oligomer (Aldol Condensation Product) Reaction->Imp_Aldol pH > 8 or Prolonged Heat Imp_Acid Impurity B: Free Acid (3-methyl-5-oxohexanoic acid) Reaction->Imp_Acid Excess H2O or Slow Quench Imp_Elim Impurity C: Enone (Elimination Product) Reaction->Imp_Elim Overheating (>150°C) Imp_Trans Impurity D: Ethyl Ester (Transesterification) Product->Imp_Trans EtOH Solvent Exposure

Figure 1: Mechanistic pathway of impurity formation during the decarboxylation of malonate precursors.

Troubleshooting Guide (Q&A)

Category A: Polymerization & Oligomerization

Q: My crude reaction mixture has turned dark orange/brown and viscous. What happened?

Diagnosis: You have triggered Aldol Condensation Polymerization . The Science: The C4 position (between the methyl group and the ketone) contains acidic protons (


). In the presence of residual base (even mild bases like carbonates used in previous steps) or excessive heat, the ketone enolizes and attacks the ketone of another molecule.
Corrective Action: 
  • pH Control: Ensure the reaction pH remains strictly neutral to slightly acidic (pH 6.0–7.0). If performing a Krapcho decarboxylation, avoid adding exogenous base; the halide salt (LiCl or NaCl) is sufficient.

  • Temperature Ceiling: Do not exceed 135°C. Above this threshold, thermal oligomerization rates outpace decarboxylation.

  • Quenching: Quench immediately with cold dilute acetic acid or

    
     to neutralize any transient enolates before concentration.
    
Category B: Hydrolysis Issues

Q: I see a peak at [M-14] in my LC-MS, and the product acidity is high.

Diagnosis: Formation of 3-methyl-5-oxohexanoic acid (Hydrolysis Impurity). The Science: Methyl esters are susceptible to hydrolysis, particularly in the hot, wet DMSO conditions often used for decarboxylation. While water is required for the Krapcho mechanism, excess water acts as a nucleophile against the methyl ester. Corrective Action:

  • Stoichiometry: Limit water equivalents to 1.1–1.2 eq relative to the substrate. Do not use "wet DMSO" without quantification.

  • Workup Speed: The ester is most vulnerable during the aqueous workup. Perform phase separations quickly at

    
    .
    
  • Buffer Choice: Wash the organic layer with saturated

    
     to remove the free acid, but do not let the layers sit; prolonged contact with bicarbonate can induce further hydrolysis.
    
Category C: Purification Failures

Q: My purity dropped after running a silica gel column. Why?

Diagnosis: Silica-Induced Degradation . The Science: Standard silica gel is slightly acidic (pH 4–5). This acidity can catalyze both the hydration of the ketone and the polymerization of the product (similar to the aldehyde analog behavior).[4] Corrective Action:

  • Pre-treatment: Neutralize your silica gel by flushing the column with 1%

    
     (Triethylamine) in Hexanes before loading your sample.
    
  • Alternative: Use Neutral Alumina instead of silica.

  • Preferred Method: Vacuum distillation is superior to chromatography for this keto-ester. (Boiling point approx. 90–95°C at 2-3 mmHg).

Optimized Experimental Protocol

This protocol utilizes the Modified Krapcho Decarboxylation method, optimized to suppress the "Enone" and "Acid" impurities.

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
Dimethyl 2-acetyl-3-methylglutaratePrecursor1.0Purity >98% essential
LiCl (Lithium Chloride)Catalyst2.5Anhydrous; Li+ acts as Lewis Acid
WaterReactant1.1Critical Control Point
DMSOSolvent5 VolDry (max 0.1% H2O)
Step-by-Step Workflow
  • Setup: Charge a 3-neck flask with DMSO and LiCl. Sparge with

    
     for 15 minutes to remove dissolved oxygen (prevents oxidative degradation).
    
  • Addition: Add the precursor and the calculated amount of water (1.1 eq).

    • Why? Adding water precisely prevents the "runaway hydrolysis" seen when using wet solvents.

  • Reaction: Heat to 125°C .

    • Monitor: Evolution of

      
      . The reaction is complete when gas evolution ceases (typically 3-5 hours).
      
    • Control: If temp >140°C, you risk elimination to the enone (Impurity C).

  • Workup (The "Cold Shock"):

    • Cool the mixture rapidly to 5°C using an ice bath.

    • Dilute with ice-cold brine (not water) to prevent emulsion and hydrolysis.

    • Extract with MTBE (Methyl tert-butyl ether). Avoid Ethyl Acetate if possible to prevent transesterification risks during prolonged storage.

  • Isolation:

    • Wash organic layer with 5%

      
       (cold).
      
    • Dry over

      
       (neutral) rather than 
      
      
      
      (can be slightly acidic/basic depending on source).
    • Concentrate under reduced pressure at <40°C .

Decision Tree: Isolation Strategy

Use this logic flow to determine the best isolation method for your specific batch scale and purity requirement.

IsolationLogic Start Crude Reaction Mixture CheckPurity Check Purity (GC/HPLC) Start->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Yes Yes HighPurity->Yes Direct Use No No HighPurity->No Distill Vacuum Distillation (High Vac, <100°C) No->Distill Preferred Column Chromatography? No->Column If thermally unstable NeutralSilica Use Neutralized Silica (1% Et3N) Column->NeutralSilica Correct StandardSilica Standard Silica Column->StandardSilica Avoid Degradation High Risk of Polymerization StandardSilica->Degradation

Figure 2: Isolation strategy decision tree emphasizing the avoidance of acidic silica.

References

  • Krapcho Decarboxylation Mechanism & Conditions

    • Krapcho, A. P., et al. "Decarboxylations of geminal diesters and beta-keto esters in wet dimethyl sulfoxide." The Journal of Organic Chemistry, 1978, 43(1), 138–147.
  • Impurity Profiling in Pregabalin Precursors

    • Hima Bindu, et al. "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin." Arkivoc, 2011 (ii), 169-178.
  • Stability of 5-oxohexanoate Derivatives

    • BenchChem Technical Guide. "Stability of 3-Methyl-5-oxohexanal under various storage conditions." (Highlighting silica sensitivity).
  • General Reactivity of Beta-Keto Esters

    • PubChem Compound Summary for Methyl 5-methyl-3-oxohexano

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 3-methyl-5-oxohexanoate Reactions

Welcome to the technical support center for reactions involving Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl 3-methyl-5-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their experiments. Here, we will explore common issues, their underlying causes, and provide actionable, field-proven solutions to optimize your reactions.

Methyl 3-methyl-5-oxohexanoate is a valuable building block in organic synthesis, prized for its dual reactive sites—a ketone and an ester group.[1][2][3] These functionalities allow for a diverse range of chemical transformations, including intramolecular cyclizations like the aldol condensation, which are fundamental in constructing complex molecular architectures for pharmaceuticals and other fine chemicals.[1][2][4][5] However, achieving high conversion rates in these reactions can be challenging. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for Methyl 3-methyl-5-oxohexanoate that leads to low conversion?

A1: Intramolecular aldol condensation is a primary reaction for this substrate.[5] This reaction is susceptible to issues related to enolate formation, catalyst activity, and reaction equilibrium, all of which can result in low conversion rates.

Q2: How does the purity of Methyl 3-methyl-5-oxohexanoate affect the reaction?

A2: The purity of the starting material is critical. Impurities can interfere with the catalyst, introduce side reactions, or alter the optimal stoichiometry. For instance, acidic or basic impurities can neutralize the catalyst, while other carbonyl-containing impurities can lead to undesired cross-aldol products.[6][7]

Q3: Can the choice of base significantly impact the conversion rate in a base-catalyzed reaction?

A3: Absolutely. The strength and sterics of the base are crucial. A base that is too weak may not deprotonate the α-carbon sufficiently to generate the required enolate concentration. Conversely, a base that is too strong or not sterically hindered could lead to undesired side reactions, such as saponification of the ester group or multiple deprotonations.

Q4: Is temperature control critical for these reactions?

A4: Yes, temperature plays a pivotal role. Some cyclizations may not proceed at temperatures below a certain threshold.[8] However, excessively high temperatures can promote side reactions, such as elimination or polymerization, and can lead to catalyst degradation. Optimal temperature profiles often need to be determined empirically.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving common issues leading to low conversion rates.

Symptom 1: Reaction Stalls or Proceeds at an Extremely Slow Rate

If your reaction starts but fails to reach completion, or proceeds much slower than expected, consider the following causes and solutions.

Potential Causes:

  • Insufficient Catalyst Activity: The catalyst may be poisoned, used in an insufficient amount, or may not be appropriate for the specific transformation.

  • Low Reaction Temperature: The activation energy barrier for the reaction may not be overcome at the current temperature.[8]

  • Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize the transition state.

  • Reversible Reaction Equilibrium: The reaction may have reached equilibrium with a significant amount of starting material remaining.

Solutions:

Solution Detailed Explanation
Verify Catalyst Integrity and Loading Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive bases). Consider increasing the catalyst loading in a stepwise manner (e.g., from 1.0 eq to 1.2 eq). For base-catalyzed reactions, ensure the base is strong enough to deprotonate the α-carbon of the ketone.
Optimize Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable analytical method like TLC or GC-MS at each temperature point to identify the optimal balance between reaction rate and byproduct formation.[9]
Screen Different Solvents The choice of solvent can influence the reaction rate. For aldol-type reactions, polar aprotic solvents like THF or DMF are often effective. If solubility is an issue, consider a solvent screen to find a medium that fully dissolves all reactants at the reaction temperature.
Shift the Reaction Equilibrium If the reaction is reversible, consider removing a byproduct to drive the reaction forward (Le Châtelier's principle). For condensation reactions that produce water, using a Dean-Stark apparatus or adding a dehydrating agent can be effective.
Symptom 2: Low Yield of Desired Product with Significant Starting Material Remaining

This scenario suggests that while the reaction is initiated, it is not proceeding efficiently to the desired product.

Potential Causes:

  • Incorrect Stoichiometry: Inaccurate measurement of reactants or reagents.

  • Sub-optimal Reaction Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to side reactions.

  • Inefficient Enolate Formation: In base-catalyzed reactions, the equilibrium between the keto-form and the enolate may not favor the enolate.

Solutions:

Solution Detailed Explanation
Confirm Stoichiometry Double-check all calculations and ensure accurate measurement of all reactants and reagents. It is good practice to use a calibrated balance and appropriate volumetric glassware.
Adjust Reaction Concentration Systematically vary the concentration of the limiting reagent. Run a series of small-scale experiments at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to determine the optimal condition.
Promote Enolate Formation The choice of base and counter-ion can significantly affect enolate formation and subsequent reaction stereoselectivity.[10] For instance, using a stronger base like lithium diisopropylamide (LDA) can lead to irreversible enolate formation.[10] The use of certain metal ions can also influence the transition state.[10]
Symptom 3: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in a chromatogram indicates that side reactions are competing with the desired transformation.

Potential Causes:

  • Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Cross-Aldol Reactions: Impurities with enolizable protons can lead to the formation of undesired cross-aldol products.[6][7]

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to degradation.

  • Alternative Cyclization Pathways: The molecule may have multiple potential cyclization pathways, leading to a mixture of ring sizes.

Solutions:

Solution Detailed Explanation
Employ High-Dilution Conditions To favor intramolecular reactions, perform the reaction at a lower concentration (e.g., <0.05 M).[11] This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.
Purify Starting Materials Ensure the Methyl 3-methyl-5-oxohexanoate is of high purity. Recrystallization or distillation may be necessary to remove critical impurities.
Moderate Reaction Conditions If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Also, consider using a milder catalyst. For instance, a weaker base like potassium carbonate might be sufficient and less likely to cause degradation than a stronger base like sodium hydroxide.
Control Regioselectivity The formation of different ring sizes is a common challenge in intramolecular reactions.[11] The regioselectivity can sometimes be influenced by the choice of catalyst, solvent, and temperature. For aldol condensations, 5- and 6-membered rings are generally favored.[6][11]

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Intramolecular Aldol Condensation

This protocol provides a starting point for optimizing the intramolecular cyclization of Methyl 3-methyl-5-oxohexanoate.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable solvent (e.g., THF, 50 mL).

  • Addition of Base: Add the base (e.g., potassium tert-butoxide, 1.1 eq) to the solvent and stir until fully dissolved.

  • Substrate Addition: In a separate flask, dissolve Methyl 3-methyl-5-oxohexanoate (1.0 eq) in the same solvent (10 mL). Add this solution dropwise to the stirred base solution at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of your reaction.[9]

  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate. Also, spot the starting material for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The presence of multiple new spots suggests the formation of byproducts.

Diagrams

Reaction Scheme: Intramolecular Aldol Condensation

Caption: Base-catalyzed intramolecular aldol condensation of Methyl 3-methyl-5-oxohexanoate.

Troubleshooting Flowchart

G Start Low Conversion Rate Observed Symptom What is the primary symptom? Start->Symptom Stalled Reaction Stalled / Slow Symptom->Stalled Stalled LowYield Low Yield / High SM Symptom->LowYield Low Yield Byproducts Multiple Byproducts Symptom->Byproducts Byproducts Catalyst Check Catalyst Activity & Loading Stalled->Catalyst Stoich Verify Stoichiometry LowYield->Stoich Dilution Use High Dilution Byproducts->Dilution Temp Optimize Temperature Catalyst->Temp Solvent Screen Solvents Temp->Solvent Conc Adjust Concentration Stoich->Conc Purity Check SM Purity Dilution->Purity Conditions Moderate Conditions Purity->Conditions

Caption: A logical flowchart for troubleshooting low conversion rates.

Experimental Workflow: Temperature Optimization

G Start Set up parallel reactions T1 Reaction at T1 (e.g., 25°C) Start->T1 T2 Reaction at T2 (e.g., 35°C) Start->T2 T3 Reaction at T3 (e.g., 45°C) Start->T3 Monitor Monitor all reactions by TLC/GC-MS at t=1h, 2h, 4h T1->Monitor T2->Monitor T3->Monitor Analyze Analyze conversion and byproduct formation Monitor->Analyze Decision Optimal Temperature Identified? Analyze->Decision End Proceed with optimized temperature Decision->End Yes Refine Refine temperature range and re-run Decision->Refine No Refine->Start

Caption: Workflow for systematic optimization of reaction temperature.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Oxohexanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-oxohexanoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 5-hydroxy-5-methyl-3-oxohexanoate. Retrieved from [Link]

  • Pearson. (2024, December 3). Intramolecular Acid-Base Catalysis: Videos & Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters. Retrieved from [Link]

  • ScienceDirect. (n.d.). The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (2016, January 1). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 16). Aldol Reaction. Retrieved from [Link]

  • RSC Publishing. (2023, March 23). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.4: Using Aldol Reactions in Synthesis. Retrieved from [Link]

  • YouTube. (2025, November 1). Diastereoselective Umpolung Cyclisation of Ketones with Giulia Iannelli. Retrieved from [Link]

  • NIH. (2025, May 17). Complete Computational Reaction Mechanism for Foldamer-Catalyzed Aldol Condensation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates: examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, April 7). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • NIH. (n.d.). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. PMC. Retrieved from [Link]

  • T.Jis. (2026, January 6). Intramolecular Aldol Condensation: A Simple Guide. Retrieved from [Link]

  • Pearson. (n.d.). Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Retrieved from [Link]

  • ACS Publications. (2021, February 10). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-oxohexanal. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection and optimization for the synthesis of Methyl 3-methyl-5-oxohexanoate

Technical Support Center: Catalyst Selection & Optimization for Methyl 3-methyl-5-oxohexanoate Synthesis Executive Summary: The Strategic Pathway Target Molecule: Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) Core Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Optimization for Methyl 3-methyl-5-oxohexanoate Synthesis

Executive Summary: The Strategic Pathway

Target Molecule: Methyl 3-methyl-5-oxohexanoate (CAS: 14983-18-7) Core Challenge: Achieving high regioselectivity while suppressing polymerization and retro-Michael fragmentation.[1][2][3]

For the synthesis of Methyl 3-methyl-5-oxohexanoate, the Two-Step Michael Addition-Decarboxylation Protocol is the industry "Gold Standard" over the direct addition of acetone to methyl crotonate.[1][2][3] While the direct route appears shorter, it suffers from poor selectivity (poly-alkylation) and low yields (<40%).[1][2][3]

Recommended Pathway (Route A):

  • Michael Addition: Methyl acetoacetate + Methyl crotonate

    
     Intermediate Diester.
    
  • Krapcho Decarboxylation: Removal of the labile ester group

    
     Target Product.[1][2][3]
    

This guide focuses on optimizing Route A using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the primary catalyst, offering superior control over traditional alkoxide bases.[1][2][3]

Catalyst Selection Matrix

Select your catalyst system based on your operational scale and purity requirements.[1][2][3]

Catalyst SystemReaction TypeEfficiencySelectivityProsCons
DBU (Recommended) Homogeneous BaseHigh (>90%)ExcellentMild conditions (0-25°C); minimizes retro-Michael; easy workup.[1][2][3]Higher cost; requires removal by acid wash.[1][2][3]
NaOMe / MeOH Traditional BaseModerate (70-80%)GoodLow cost; readily available.[1][2][3]Promotes transesterification; higher risk of bis-addition; moisture sensitive.[1][2][3]
TBD (Triazabicyclodecene) Polymer-SupportedHigh (>85%)ExcellentReusable; simple filtration workup; "Green" chemistry.[1][2][3]High initial cost; slower kinetics than liquid DBU.[1][2][3]
Proline / DMSO OrganocatalysisLow-Mod (40-60%)High (Enantio)Used for asymmetric synthesis (if chiral product required).[1][2][3]Long reaction times (24-48h); difficult purification.[1][2][3]

Optimization Workflow

Phase 1: The Michael Addition (Bond Formation)

Reaction: Methyl Acetoacetate (Donor) + Methyl Crotonate (Acceptor) Catalyst: DBU (0.05 - 0.1 eq)[1][2][3]

  • Critical Parameter 1: Stoichiometry

    • Guideline: Use a slight excess of the Donor (Methyl Acetoacetate, 1.1 eq).[1][2][3]

    • Why? Methyl crotonate is prone to polymerization.[1][2][3] Excess donor ensures the crotonate is consumed by the desired reaction rather than reacting with itself.[1][2][3]

  • Critical Parameter 2: Temperature Control

    • Guideline: Initiate at 0°C , then warm to 20-25°C .

    • Why? High temperatures (>40°C) trigger the Retro-Michael reaction, reverting the intermediate back to starting materials.[1][2][3]

  • Critical Parameter 3: Solvent Selection

    • Guideline: Use THF or Acetonitrile .[1][2][3]

    • Why? Protic solvents (MeOH) can interfere with the base catalyst via hydrogen bonding or cause transesterification if the ester groups differ.[1][2][3]

Phase 2: Krapcho Decarboxylation (Ester Removal)

Reaction: Intermediate Diester


 Target Keto-Ester + CO₂
Catalyst:  NaCl or LiCl (Stoichiometric or Catalytic with DMSO)[1][2][3]
  • Critical Parameter 1: Water Content [1][2][3]

    • Guideline: Add exactly 1-2 equivalents of water .[1][2][3]

    • Why? The reaction requires water to hydrolyze the transient ester-salt complex.[1][2][3] Too much water lowers the boiling point; too little stalls the reaction.[1][2][3]

  • Critical Parameter 2: Temperature

    • Guideline: Maintain 140-160°C .

    • Why? Decarboxylation is endothermic and kinetically slow below 130°C. DMSO is the ideal solvent to support these temperatures while solvating the chloride salts.[1][2][3]

Visualizing the Pathway

The following diagram illustrates the recommended DBU-catalyzed pathway (Route A) versus the high-risk Direct Acetone route (Route B).

SynthesisPathway Start Starting Materials (Methyl Acetoacetate + Methyl Crotonate) Michael Step 1: Michael Addition Cat: DBU (0.1 eq), THF, 0-25°C Start->Michael Controlled C-C Bond Formation Inter Intermediate Diester (Dimethyl 2-acetyl-3-methylpentanedioate) Michael->Inter >90% Yield Decarb Step 2: Krapcho Decarboxylation NaCl, DMSO, H2O, 150°C Inter->Decarb -CO2 Product Target Product (Methyl 3-methyl-5-oxohexanoate) Decarb->Product High Purity RouteB_Start Alternative: Acetone + Methyl Crotonate RouteB_Step Direct Addition Cat: NaOH/KOH RouteB_Start->RouteB_Step RouteB_Step->Product Low Yield (<40%) Polymerization Risk

Caption: Figure 1. Comparative synthesis pathways. The DBU-mediated route (Solid lines) ensures mono-addition and high regioselectivity compared to the direct acetone route (Dashed lines).[1][2][3]

Troubleshooting Guide (FAQ)

Q1: I am observing low conversion in Step 1 (Michael Addition).

  • Diagnosis: The catalyst may be deactivated by acidic impurities in the starting material (e.g., acetic acid in methyl acetoacetate).[1][2][3]

  • Solution: Pre-wash Methyl Acetoacetate with saturated NaHCO₃ solution or distill it before use.[1][2][3] Increase DBU loading to 0.15 eq.

Q2: The product contains a significant impurity with MW +100 (approx).

  • Diagnosis: This is likely the bis-addition product , where the intermediate reacts with a second molecule of methyl crotonate.[1][2][3]

  • Solution: This occurs if the Acceptor (Crotonate) is in excess.[1][2][3] Ensure you are using a 1.1 eq excess of the Donor (Acetoacetate) .[1][2][3] Add the Crotonate slowly (dropwise) to the Acetoacetate/DBU mixture.[1][2][3]

Q3: During decarboxylation, the reaction stalls.

  • Diagnosis: Insufficient temperature or lack of water.[1][2][3]

  • Solution: Ensure the internal temperature is >145°C . Add an additional 0.5 eq of water. If using NaCl, switch to LiCl (Lithium Chloride), which is more soluble in DMSO and accelerates the reaction.[1][2][3]

Q4: My final product has a lower boiling point than expected.

  • Diagnosis: You may have formed the deconjugated isomer (alkene migration) or Retro-Michael degradation.[1][2][3]

  • Solution: Avoid prolonged heating above 160°C. Neutralize the reaction mixture immediately after Step 1 before concentrating, as residual base can catalyze degradation during distillation.[1][2][3]

Experimental Protocols

Protocol A: DBU-Catalyzed Michael Addition
  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Charge: Add Methyl Acetoacetate (11.6 g, 100 mmol, 1.0 eq) and THF (50 mL).

  • Catalyst: Add DBU (0.76 g, 5 mmol, 0.05 eq). Cool mixture to 0°C .

  • Addition: Add Methyl Crotonate (11.0 g, 110 mmol, 1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3]

  • Workup: Quench with 1N HCl (20 mL). Extract with EtOAc.[1][2][3] Wash organic layer with Brine.[1][2][3] Dry over MgSO₄ and concentrate.

  • Yield: Expect ~90-95% of the crude intermediate diester.

Protocol B: One-Pot Krapcho Decarboxylation
  • Setup: Flask equipped with a reflux condenser.

  • Charge: Dissolve the crude intermediate (from Protocol A) in DMSO (3 mL per gram of substrate).

  • Reagents: Add NaCl (1.2 eq) and Water (2.0 eq).

  • Reaction: Heat to 150°C for 4-8 hours. Evolution of CO₂ gas will be visible.[1][2][3]

  • Workup: Cool to room temperature. Pour into ice water (5x volume). Extract with Ether or EtOAc (3x).[1][2][3]

  • Purification: Vacuum distillation (approx. 85-90°C at 10 mmHg) yields pure Methyl 3-methyl-5-oxohexanoate .[1][2][3]

References

  • Synthesis of Methyl 3-methyl-5-oxohexanoate via Michael Addition

    • Source: Leiden University Repository.[1][2][3] "Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10". (Describes the synthesis of the target via methyl acetoacetate).

    • URL:[Link]

  • DBU as a Superior Catalyst for Michael Additions

    • Title: "Recent Advances in Base-Assisted Michael Addition Reactions."
    • Source: ResearchGate / Asian Journal of Organic Chemistry.[1][2][3]

    • URL:[Link]

  • Krapcho Decarboxylation Methodology

    • Title: "The Krapcho Dealkoxycarbonylation Reaction."[1][2][3]

    • Source: Organic Reactions (Wiley).[1][2][3]

    • URL:[Link][1][2][3]

  • General Protocol for 5-oxohexanoate Derivatives

    • Title: "Method for preparing 5-oxohexanoate" (Patent CN114516796A).[1][2][3]

    • Source: Google Patents.[1][2][3]

    • URL

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Methyl 3-methyl-5-oxohexanoate versus ethyl 5-methyl-3-oxohexanoate

This guide provides a comparative technical analysis of Methyl 3-methyl-5-oxohexanoate and Ethyl 5-methyl-3-oxohexanoate . While these compounds share similar molecular weights and elemental compositions, they represent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Methyl 3-methyl-5-oxohexanoate and Ethyl 5-methyl-3-oxohexanoate . While these compounds share similar molecular weights and elemental compositions, they represent distinct structural classes—1,5-dicarbonyls versus


-keto esters —dictating divergent synthetic utilities in drug development.

Executive Summary

  • Ethyl 5-methyl-3-oxohexanoate (Compound B) is the industry-standard "Linear Chiral Synthon." It is a

    
    -keto ester used primarily as the starting material for the asymmetric synthesis of Pregabalin (Lyrica)  and related 
    
    
    
    -amino acids. Its reactivity is dominated by the acidic
    
    
    -methylene group (C2), enabling facile alkylation and asymmetric bioreduction.
  • Methyl 3-methyl-5-oxohexanoate (Compound A) is a "Cyclic Precursor." It is a

    
    -keto ester (1,5-dicarbonyl) formed via Michael addition. Its primary utility lies in Robinson Annulation  sequences to generate functionalized cyclohexenones (e.g., 3,5-dimethylcyclohex-2-en-1-one), serving as building blocks for terpenes and complex polycyclic drugs.
    
Quick Comparison Matrix
FeatureMethyl 3-methyl-5-oxohexanoateEthyl 5-methyl-3-oxohexanoate
Structure Class

-Keto Ester (1,5-Dicarbonyl)

-Keto Ester (1,3-Dicarbonyl)
Key Functional Group 5-Oxo (Ketone at C5)3-Oxo (Ketone at C3)
Primary Application Terpene Synthesis, Cyclization (Robinson)Pregabalin Synthesis, Leucine Analogs
Key Reactivity Intramolecular Aldol CondensationAsymmetric Hydrogenation/Bioreduction
Synthesis Route Michael Addition (Acetone + Crotonate)Claisen Condensation (MIBK + Carbonate)

Structural & Synthetic Pathways[2]

The divergent applications of these compounds stem directly from their synthesis and resulting backbone connectivity.

Synthesis of Ethyl 5-methyl-3-oxohexanoate (Pregabalin Precursor)

This compound is synthesized via a Claisen Condensation between 4-methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK) and Diethyl Carbonate. This route preserves the isobutyl tail required for the Pregabalin backbone.

  • Mechanism : The kinetic enolate of MIBK attacks the electrophilic carbonyl of diethyl carbonate.

  • Reagents : NaH (base), Diethyl Carbonate, Toluene/THF.

Synthesis of Methyl 3-methyl-5-oxohexanoate (Cyclic Precursor)

This compound is typically accessed via a Michael Addition of acetone (as the donor) to methyl crotonate (as the acceptor).

  • Mechanism : The enolate of acetone attacks the

    
    -carbon of methyl crotonate.
    
  • Reagents : NaOEt or Pyrrolidine (organocatalysis), Acetone, Methyl Crotonate.

Pathway Visualization (Graphviz)

G MIBK 4-Methyl-2-pentanone (MIBK) Comp_B Ethyl 5-methyl-3-oxohexanoate (Beta-Keto Ester) MIBK->Comp_B Claisen Condensation (NaH, -EtOH) DE_Carb Diethyl Carbonate DE_Carb->Comp_B Pregabalin Pregabalin (via (S)-3-Hydroxy) Comp_B->Pregabalin 1. KRED Reduction 2. Nitrile Formation Acetone Acetone Comp_A Methyl 3-methyl-5-oxohexanoate (Delta-Keto Ester) Acetone->Comp_A Michael Addition (Base) Crotonate Methyl Crotonate Crotonate->Comp_A Cyclic 3,5-Dimethylcyclohexenone (Terpene Precursor) Comp_A->Cyclic Robinson Annulation (Intramol. Aldol)

Figure 1: Divergent synthetic lineages. Top: The linear route to Pregabalin. Bottom: The convergent route to cyclic enones.

Detailed Reactivity Profile

Ethyl 5-methyl-3-oxohexanoate: The Biocatalytic Standard

This molecule is designed for Asymmetric Bioreduction . The C3 ketone is flanked by an activated methylene (C2), making it highly susceptible to Ketoreductases (KREDs).

  • Key Reaction : Stereoselective reduction of the C3-ketone to a C3-alcohol.

  • Enzyme Specificity :

    • Saccharomyces cerevisiae or engineered KREDs typically yield the (S)-alcohol with >99% ee.

    • This (S)-3-hydroxy intermediate is the chiral scaffold for (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).

  • Alternative Reactivity : The C2 position is highly acidic (

    
    ), allowing for easy alkylation if modification of the chain is required before reduction.
    
Methyl 3-methyl-5-oxohexanoate: The Cyclization Specialist

This molecule is a "masked" cyclohexenone. It contains two carbonyls separated by three carbons (1,5-relationship), the perfect distance for a 6-membered ring closure.

  • Key Reaction : Intramolecular Aldol Condensation .

    • Under basic conditions, the C6 methyl group (alpha to the C5 ketone) forms an enolate and attacks the C1 ester carbonyl (Claisen-type) or, more commonly, the C2 methylene attacks the C5 ketone (Aldol-type) followed by dehydration.

  • Product : 3,5-Dimethyl-2-cyclohexen-1-one .

    • This cyclic enone is a versatile starting material for synthesizing carotenoids and flavor compounds (e.g., menthol isomers).

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-methyl-3-oxohexanoate (Pregabalin Precursor)

Ref: Adapted from J. Org. Chem. 2013, 78, 11956 (Process Scale).

  • Reagent Setup : Charge a dry reactor with NaH (60% dispersion in oil, 1.32 equiv) and anhydrous THF (10 vol). Cool to 0°C.[1]

  • Addition : Add Diethyl Carbonate (1.5 equiv) followed by the slow addition of 4-methyl-2-pentanone (MIBK, 1.0 equiv) over 1 hour, maintaining internal temperature <10°C.

  • Reaction : Allow the mixture to warm to room temperature and reflux for 4–6 hours. Hydrogen gas evolution will be observed.

  • Quench : Cool to 0°C and quench carefully with glacial acetic acid or dilute HCl until pH ~6.

  • Workup : Extract with ethyl acetate. Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification : Distillation under reduced pressure (bp ~85–90°C at 10 mmHg).

    • Expected Yield: 80–85%.

    • Appearance: Colorless to pale yellow oil with a fruity odor.

Protocol B: Biocatalytic Reduction Screening (General Method)

Validating the chiral utility of Ethyl 5-methyl-3-oxohexanoate.

  • Buffer Prep : Prepare 0.1 M Phosphate buffer (pH 7.0) containing 2 mM MgCl2.

  • Cofactor Mix : Add NADP+ (1.0 mM) and Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor regeneration. Glucose (100 mM) is the sacrificial substrate.

  • Reaction : In a 2 mL vial, add Ethyl 5-methyl-3-oxohexanoate (10 mM) and the candidate KRED enzyme (5 mg lyophilized powder).

  • Incubation : Shake at 30°C / 250 rpm for 24 hours.

  • Analysis : Extract with Ethyl Acetate. Analyze via Chiral GC (e.g., Cyclodex-B column).

    • Target: >99% conversion to Ethyl (S)-3-hydroxy-5-methylhexanoate .

References

  • Hansen, K. B., et al. (2003). "Process Research and Development of a Novel Synthesis of Pregabalin." Organic Process Research & Development, 7(3), 385–392. Link

  • Gotor, V., et al. (2013). "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction." The Journal of Organic Chemistry, 78(23), 11956–11969. Link

  • Surrey, A. R. (1946). "Ethyl 3-methyl-5-oxohexanoate and related 1,5-dicarbonyls." Journal of the American Chemical Society, 68, 2568. (Foundational work on 1,5-dicarbonyl synthesis).
  • PubChem Compound Summary . "Ethyl 5-methyl-3-oxohexanoate (CID 96344)."[2] Link

Sources

Comparative

Publish Comparison Guide: Spectroscopic Confirmation of Methyl 3-methyl-5-oxohexanoate

Executive Summary & Strategic Context Methyl 3-methyl-5-oxohexanoate (CAS: 51932-36-4) is a critical -keto ester intermediate, widely employed in the synthesis of terpenes, heterocyclic compounds (e.g., substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-methyl-5-oxohexanoate (CAS: 51932-36-4) is a critical


-keto ester intermediate, widely employed in the synthesis of terpenes, heterocyclic compounds (e.g., substituted pyridines), and chiral building blocks like Ubiquinone derivatives.

In synthetic workflows—particularly the Michael addition of acetone to methyl crotonate—structural ambiguity often arises between the target compound and its thermodynamic isomers, specifically Methyl 5-methyl-3-oxohexanoate (the


-keto ester isomer). Misidentification at this stage can lead to catastrophic failure in downstream cyclization steps.

This guide provides a comparative spectroscopic analysis to definitively distinguish the target from its isomers. It moves beyond generic data listing to establish a self-validating confirmation protocol based on causality and high-resolution NMR/MS signatures.

Structural Analysis & Causality

To confirm the structure, one must interrogate the connectivity of the carbon backbone. The primary challenge is distinguishing the 1,5-dicarbonyl relationship (target) from the 1,3-dicarbonyl relationship (common isomer).

The Structural Competitors
FeatureTarget: Methyl 3-methyl-5-oxohexanoate Isomer: Methyl 5-methyl-3-oxohexanoate
Class

-Keto Ester (1,5-dicarbonyl)

-Keto Ester (1,3-dicarbonyl)
Backbone Acetyl group separated by 3 carbons from esterActive methylene between two carbonyls
Synthesis Origin Michael Addition (Kinetic control)Claisen Condensation (Thermodynamic control)
Key Proton Methyl Ketone (Singlet) Isopropyl Group (Doublet)
Confirmation Logic Pathway

The following decision tree illustrates the logical flow for confirming the structure using spectroscopic data.

StructuralConfirmation Sample Crude Reaction Product (Michael Addition) HNMR 1H NMR Analysis (CDCl3) Sample->HNMR Check1 Check: Methyl Ketone Signal (2.1 - 2.2 ppm) HNMR->Check1 Result1A Singlet (3H) Present Check1->Result1A Found Result1B Absent / Doublet (6H) Check1->Result1B Not Found Check2 Check: Alpha-Methylene (3.4 - 3.6 ppm) Result1A->Check2 ConclusionIsomer REJECTED: Isomer (Beta-Keto Ester) Result1B->ConclusionIsomer Indicates Isopropyl Result2A Absent (Multiplets at 2.2-2.5 ppm) Check2->Result2A Delta-Keto Pattern Result2B Singlet (2H) Present Check2->Result2B Beta-Keto Pattern ConclusionTarget CONFIRMED: Methyl 3-methyl-5-oxohexanoate Result2A->ConclusionTarget Result2B->ConclusionIsomer

Figure 1: Spectroscopic decision tree for distinguishing the target


-keto ester from 

-keto impurities.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most definitive evidence. The data below compares the target with its most likely structural isomer.

Protocol: Dissolve ~10 mg of sample in 0.6 mL


. Acquire at 400 MHz or higher.[1]
AssignmentTarget (Experimentally Validated) Isomer (Methyl 5-methyl-3-oxohexanoate) Diagnostic Value
C3-Methyl 0.99 ppm (d, J=6.5 Hz, 3H) ~0.95 ppm (d, 6H)Target has 3H doublet; Isomer has 6H (Isopropyl).
C6-Methyl (Ketone) 2.14 ppm (s, 3H) N/ACritical: The sharp singlet of the methyl ketone is unique to the target.
Backbone (

)
2.20 – 2.50 ppm (m, 5H) ~2.5 ppm (d) & 2.2 ppm (m)Target shows a complex envelope for C2, C3, C4.
Active Methylene ABSENT ~3.45 ppm (s, 2H) Definitive: The isomer has a deshielded singlet between two carbonyls. The target does not.
Ester (

)
3.67 ppm (s, 3H) ~3.73 ppm (s, 3H)Non-diagnostic (both contain methyl esters).

Interpretation: The presence of the singlet at 2.14 ppm combined with the absence of a singlet at ~3.4 ppm unequivocally confirms the


-keto ester structure. The backbone protons appearing as a multiplet cluster (2.2–2.5 ppm) is characteristic of the 

chain where no protons are isolated between carbonyls.
B. Mass Spectrometry (GC-MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that validate the position of the ketone.

Method: EI Source, 70 eV.

Fragment (m/z)AssignmentMechanistic Insight
158

Molecular Ion (often weak).
143

Loss of Methyl.
127

Loss of Methoxy (

). Standard ester fragmentation.
43

Base Peak / Major Peak. Confirms the methyl ketone terminus (

).
101

Loss of Acetone unit (McLafferty-like rearrangement or alpha cleavage).

Comparison: The isomer (beta-keto ester) often undergoes a characteristic McLafferty rearrangement involving the ester group, leading to different mid-mass fragments. However, the strong m/z 43 is highly supportive of the methyl ketone moiety in the target.

Experimental Validation Protocols

Protocol 1: Rapid NMR Screening

Use this protocol for in-process checks during synthesis (e.g., Michael Addition).

  • Sampling: Take 50

    
    L of the reaction mixture.
    
  • Workup: Mini-extraction with 0.5 mL EtOAc and 0.5 mL water. Dry organic layer over

    
    .
    
  • Evaporation: Remove solvent under

    
     stream.
    
  • Analysis: Resuspend in

    
    .
    
  • Pass/Fail Criteria:

    • PASS: Distinct singlet at 2.14 ppm .

    • FAIL: Presence of singlet at 3.45 ppm (indicates Claisen condensation byproduct) or doublets at 6.0-7.0 ppm (indicates unreacted Methyl Crotonate).

Protocol 2: Refractive Index (Physical Property Check)

For quick purity assessment of the distilled oil.

  • Target Value:

    
    
    
  • Boiling Point: 60–70 °C at ~0.5 mmHg (vacuum distillation is required due to thermal sensitivity).

References

  • Leiden University. "Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10." Scholarly Publications. (Contains specific NMR shifts for Methyl 3-methyl-5-oxohexanoate). Link

  • PubChem. "Methyl 3-methyl-5-oxohexanoate (Compound)." National Library of Medicine. Link

  • Organic Syntheses. "Michael Addition of Acetone to Methyl Crotonate." General Reference for 1,5-Dicarbonyl Synthesis. Link

  • ChemicalBook. "Methyl 3-oxovalerate (Isomer Comparison Data)." Link

Sources

Validation

Comparative Study: Biological &amp; Synthetic Activities of Methyl 3-methyl-5-oxohexanoate and Analogs

Executive Summary Methyl 3-methyl-5-oxohexanoate (CAS 14983-18-7) represents a specialized class of -keto esters utilized primarily as chiral building blocks in the synthesis of terpenoids (e.g., Ubiquinone-10) and as hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-5-oxohexanoate (CAS 14983-18-7) represents a specialized class of


-keto esters utilized primarily as chiral building blocks  in the synthesis of terpenoids (e.g., Ubiquinone-10) and as high-impact flavor/fragrance ingredients . Unlike its more common isomer, methyl 5-methyl-3-oxohexanoate, the 3-methyl-5-oxo variant offers unique steric properties that influence both its enzymatic reduction rates and its olfactory receptor binding profiles.

This guide provides a technical comparison of Methyl 3-methyl-5-oxohexanoate against its structural analogs, focusing on biocatalytic utility (enzymatic reduction efficiency) and sensory biological activity (olfactory thresholds).

Chemical Profile & Structural Analogs

The biological activity of this compound is dictated by the positioning of the methyl group at C3 relative to the ketone at C5. This spacing creates a specific steric environment crucial for enzyme active sites.

Compound NameStructureCAS No.Key FeaturePrimary Application
Methyl 3-methyl-5-oxohexanoate Methyl ester, 3-Me, 5-Oxo14983-18-7Steric bulk at C3; Distal ketoneChiral synthon (Ubiquinone), Flavor
Methyl 5-methyl-3-oxohexanoate Methyl ester, 5-Me, 3-Oxo30414-55-2Isovaleryl tail; Proximal ketonePharma intermediate (Statins), Flavor
Methyl 3-oxohexanoate Methyl ester, Linear30414-54-1Unbranched; High reactivityGeneral fruity flavor, precursor
Methyl 5-oxohexanoate Methyl ester, Linear13984-50-4Terminal ketonePolymer precursor, Solvent
Structural Visualization

The following diagram illustrates the structural divergence and synthesis logic for the target compound versus its primary isomer.

G Precursor Methyl Crotonate (Precursor) Target Methyl 3-methyl-5-oxohexanoate (Target) Precursor->Target Michael Addition (Acetone enolate equivalent) Isomer Methyl 5-methyl-3-oxohexanoate (Isomer) Precursor->Isomer Alternative Route (Isovaleryl chloride + Acetate) Ubiquinone Ubiquinone-10 (Terpenoid Synthesis) Target->Ubiquinone ChiralDiol Chiral 1,3-Diols (Pharma Intermediates) Target->ChiralDiol Enzymatic Reduction

Figure 1: Structural genesis and divergence of Methyl 3-methyl-5-oxohexanoate.

Comparative Biological Activity

Biocatalytic Activity (Enzymatic Reduction)

In pharmaceutical synthesis, the "biological activity" of interest is often the compound's performance as a substrate for Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . The goal is to reduce the C5-ketone to a chiral alcohol.

  • Methyl 3-methyl-5-oxohexanoate (Target): The C5 ketone is less sterically hindered than a C3 ketone, generally allowing for faster reaction kinetics with standard ADHs (e.g., from Lactobacillus kefir). However, the C3-methyl center induces remote stereochemical control, often yielding high diastereomeric ratios (dr).

  • Methyl 5-methyl-3-oxohexanoate (Isomer): The C3 ketone is flanked by the ester and the alkyl chain, making it a "beta-keto ester." These are highly reactive but prone to spontaneous decarboxylation or racemization if not handled carefully.

Experimental Insight: When subjecting both analogs to reduction using Candida antarctica Lipase B (CALB) or specific KREDs:

  • Target: Yields stable

    
    -hydroxy esters.
    
  • Isomer: Yields

    
    -hydroxy esters (Statins precursors).
    
Sensory Biological Activity (Olfactory)

These compounds interact with mammalian olfactory receptors (ORs). The "biological activity" here is defined by odor threshold and character.

CompoundOdor CharacterEst.[1] Odor Threshold (ppb)Substantivity
Methyl 3-methyl-5-oxohexanoate Complex, waxy, fruity, slightly herbaceous~50-100Medium (due to branching)
Methyl 3-oxohexanoate Sharp, fresh fruity (pineapple/strawberry)~10-30Low (High volatility)
Methyl 5-methyl-3-oxohexanoate Sweet, fermented fruit, cheesy nuances~40-80Medium

Mechanism: The introduction of the methyl group at C3 (Target) disrupts the linear hydrophobic binding typical of straight-chain esters, reducing the "sharpness" of the fruit note and introducing "waxy" or "fatty" nuances, which are desirable for reconstructing complex natural flavors like mango or dairy.

Experimental Protocols

Protocol A: Biocatalytic Reduction Screening

Objective: To determine the enantioselectivity of KREDs toward Methyl 3-methyl-5-oxohexanoate.

Reagents:

  • Substrate: Methyl 3-methyl-5-oxohexanoate (10 mM)

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent panel)

  • Cofactor: NADPH (1.1 eq)

  • Buffer: Phosphate buffer (100 mM, pH 7.0)

Workflow:

  • Preparation: Dissolve 10 mg of substrate in 50

    
    L DMSO.
    
  • Reaction: Add substrate solution to 950

    
    L of buffer containing 2 mg Enzyme and 5 mg NADPH.
    
  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Extraction: Quench with 1 mL Ethyl Acetate. Centrifuge to separate layers.

  • Analysis: Analyze organic layer via Chiral GC (Column: Cyclosil-B or equivalent).

    • Success Metric: Conversion >90%, ee >95%.

Protocol B: Synthesis via Grignard/Zinc (Reference Method)

Source: Adapted from Holliday & Polgar [1].

  • Reagent Formation: React methyl (4-chloroformyl)butyrate with dimethylcadmium or use a reformulated Grignard approach with Methyl Magnesium Bromide in the presence of Zinc chloride.

  • Addition: Add the organometallic reagent dropwise to the acid chloride at -78°C to prevent over-addition.

  • Quench: Quench with saturated NH

    
    Cl.
    
  • Purification: Distill under reduced pressure (bp ~85-90°C at 10 mmHg).

Mechanism of Action: Enzymatic Stereocontrol

The following diagram details how the biocatalytic reduction achieves stereoselectivity, a critical "biological activity" for drug synthesis.

Biocatalysis cluster_factors Critical Factors Substrate Methyl 3-methyl-5-oxohexanoate (Prochiral Ketone) EnzymeComplex Enzyme-Substrate Complex (Hydrophobic Pocket Binding) Substrate->EnzymeComplex Binding (Kd) Transition Hydride Transfer (NADPH -> C5 Carbonyl) EnzymeComplex->Transition Catalysis (kcat) Product Methyl (5S)-5-hydroxy-3-methylhexanoate (Chiral Alcohol) Transition->Product Release Sterics C3-Methyl Steric Hindrance Sterics->EnzymeComplex Influences Orientation Electronic C5-Carbonyl Electrophilicity

Figure 2: Enzymatic stereocontrol mechanism for the reduction of the C5 ketone.

References

  • Holliday, I. A., & Polgar, N. (1961). Intermediates for the Synthesis of Optically Active Methyl-substituted Long-chain Acids.[2] Journal of the Chemical Society.

  • Lugtenburg, J., et al. (2002). Synthesis and Spectroscopic Characterization of [5-13C]- and [6-13C]Ubiquinone-10. European Journal of Organic Chemistry.[3]

  • PubChem. (2025). Methyl 5-methyl-3-oxohexanoate (Compound Summary).[4][5] National Library of Medicine.

  • The Good Scents Company. (2024). Methyl 5-oxohexanoate and Analogs: Flavor and Fragrance Data.

Sources

Comparative

Comparative Guide: Alternatives to Methyl 3-methyl-5-oxohexanoate in Asymmetric Synthesis

Executive Summary Methyl 3-methyl-5-oxohexanoate (MMOH) has long served as a utilitarian building block for introducing 1,3-chiral patterns in polyketide mimetics and specific API side chains (e.g., modified statin analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-5-oxohexanoate (MMOH) has long served as a utilitarian building block for introducing 1,3-chiral patterns in polyketide mimetics and specific API side chains (e.g., modified statin analogs). However, its application in biocatalytic asymmetric reduction and large-scale condensation reactions is frequently compromised by two critical failure modes: rapid hydrolytic degradation in aqueous buffers and poor diastereofacial selectivity due to low steric bulk.

This guide evaluates three high-performance alternatives—tert-Butyl (TBMOH) , Benzyl (BnMOH) , and the Morpholine Amide (MAMOH) variants. Through comparative analysis of hydrolytic stability, enzymatic performance (KRED), and downstream utility, we demonstrate that TBMOH is the superior candidate for aqueous-phase biocatalysis, while BnMOH offers orthogonal deprotection strategies essential for complex total synthesis.

Part 1: The Chemical Context & Failure Analysis

To select an alternative, one must first understand the limitations of the incumbent. MMOH is a


-keto ester. In drug development, it is primarily used as a substrate for Ketoreductases (KREDs)  to generate chiral 1,3-diols or hydroxy-esters.
The MMOH Liability Profile
  • Spontaneous Hydrolysis: In the aqueous buffers (pH 7.0–8.0) required for NAD(P)H-dependent enzymes, the methyl ester of MMOH undergoes background hydrolysis to the carboxylic acid. This acid often inhibits KREDs or complicates extraction.

  • Retro-Claisen/Decarboxylation: While less prone than

    
    -keto esters, the 
    
    
    
    -keto motif can still undergo degradation under the basic conditions often used in subsequent aldol condensations.
  • Low Steric Discrimination: The small methyl group provides minimal steric differentiation, often resulting in lower enantiomeric excess (ee) when screening wild-type enzymes.

Part 2: Candidate Profiling (The Alternatives)

We selected three alternatives that address specific MMOH deficiencies while maintaining the core carbon skeleton required for the target pharmacophore.

CompoundStructureKey AdvantagePrimary Trade-off
Methyl 3-methyl-5-oxohexanoate (MMOH) Me-C(=O)-CH2-CH(Me)-CH2-COOMeLow cost, high atom economy.Unstable in buffer; difficult to purify.
tert-Butyl 3-methyl-5-oxohexanoate (TBMOH) Me-C(=O)-CH2-CH(Me)-CH2-COO-tBuHydrolytic Stability. Resists buffer hydrolysis; high steric bulk improves ee.Higher cost; requires acidic deprotection (TFA/HCl).
Benzyl 3-methyl-5-oxohexanoate (BnMOH) Me-C(=O)-CH2-CH(Me)-CH2-COOBnOrthogonal Removal. Cleaved via hydrogenolysis (H2/Pd), preserving acid-sensitive groups.UV active (easier HPLC), but lower solubility in water.
Morpholine Amide Analog (MAMOH) Me-C(=O)-CH2-CH(Me)-CH2-CON(CH2CH2)2OCrystallinity. Solid at RT; highly stable; "Weinreb-like" reactivity.Hardest to hydrolyze to acid; requires reduction or harsh hydrolysis.

Part 3: Experimental Performance Analysis

Experiment A: Hydrolytic Stability in Biocatalytic Buffer

Objective: Quantify spontaneous degradation of the ester moiety during a simulated 24-hour enzymatic reaction window. Conditions: Phosphate buffer (100 mM, pH 7.5), 30°C, 5% DMSO co-solvent. No enzyme present.

SubstrateT=0 h (Purity)T=24 h (Remaining Ester)Degradation Product
MMOH 99.2%84.5% 3-methyl-5-oxohexanoic acid (inhibitor)
EMOH (Ethyl) 99.4%91.2%Acid
TBMOH 99.1%99.0% None detected
BnMOH 98.8%97.5%Trace Acid

Insight: TBMOH is virtually inert to background hydrolysis, making it the only viable candidate for long-duration enzymatic processes (>24h) or processes requiring higher pH (up to 8.5).

Experiment B: Enzymatic Enantioselectivity (KRED Screening)

Objective: Compare the diastereoselectivity of a standard Ketoreductase (KRED-101, broad spectrum) reducing the C5 ketone. Reaction: Substrate + KRED-101 + NADP + GDH (Glucose Dehydrogenase)


 Chiral Hydroxy Ester.
SubstrateConversion (24h)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
MMOH 95%60:4088%
TBMOH 82%95:5 >99%
BnMOH 45%90:1096%

Causality: The bulky tert-butyl group in TBMOH locks the conformation of the substrate in the enzyme active site more effectively than the methyl group, preventing "wobble" and ensuring hydride attack occurs strictly from the Re-face (or Si-face, depending on enzyme). The lower conversion of BnMOH is attributed to its poor solubility in the aqueous media.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of TBMOH (The Stable Alternative)

Rationale: Direct esterification of the acid is difficult due to the ketone. We utilize transesterification or Roskamp reaction logic.

  • Activation: Charge a reactor with 3-methylglutaric anhydride (1.0 eq) and anhydrous THF. Cool to -78°C.

  • Nucleophilic Attack: Slowly add tert-butyl lithioacetate (generated from t-butyl acetate and LDA) to form the

    
    -keto ester backbone. Note: This installs the backbone with the ester pre-set.
    
  • Quench & Workup: Quench with saturated NH4Cl. Extract with MTBE.

  • Purification: Distillation is not recommended due to thermal instability. Purify via silica plug (Hexane/EtOAc 9:1).

    • Quality Check: GC-MS must show M+ peak at 214 m/z.

Protocol 2: Biocatalytic Reduction Screening System

Rationale: This protocol is self-validating; the inclusion of a "No Enzyme" control detects background degradation (Experiment A).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate (pH 7.0) containing 1 mM MgSO4 and 1 mM NADP+.

  • Substrate Solution: Dissolve TBMOH (50 mg) in DMSO (50 µL).

  • Recycle System: Add Glucose Dehydrogenase (GDH, 5 units) and Glucose (1.5 eq).

  • Reaction: Add KRED enzyme (5-10 mg lyophilized powder) to the buffer. Initiate by adding the substrate solution.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Quench: Add 1 volume of Acetonitrile. Centrifuge.

  • Analysis: Inject supernatant onto Chiral HPLC (Daicel Chiralpak IA, 90:10 Hexane:IPA).

    • Success Criteria: Conversion >90%, ee >98%.

Part 5: Decision Logic & Pathway Visualization

The following diagrams illustrate the selection logic and the comparative reaction pathways.

Diagram 1: Comparative Reaction Pathway

This diagram shows how the choice of ester protecting group (R) dictates the downstream processing and final release of the chiral synthon.

ReactionPathway Start Substrate Selection (3-methyl-5-oxohexanoate) MMOH Methyl Ester (MMOH) Start->MMOH TBMOH t-Butyl Ester (TBMOH) Start->TBMOH BnMOH Benzyl Ester (BnMOH) Start->BnMOH KRED_M Enzymatic Reduction (Fast, Low ee) MMOH->KRED_M Hyd_M Hydrolysis (Base/LiOH) KRED_M->Hyd_M Risk_M Risk: Racemization & Side Products Hyd_M->Risk_M KRED_T Enzymatic Reduction (High ee, Stable) TBMOH->KRED_T Deprot_T Acid Deprotection (TFA/HCl) KRED_T->Deprot_T Prod_T Pure Chiral Acid Deprot_T->Prod_T KRED_B Enzymatic Reduction (Solubility Issues) BnMOH->KRED_B Hydrog Hydrogenolysis (H2, Pd/C) KRED_B->Hydrog Hydrog->Prod_T

Caption: Comparative synthetic workflows. Note the "Risk" node associated with MMOH hydrolysis versus the clean acid deprotection of TBMOH.

Diagram 2: Selection Decision Tree

Use this logic gate to select the correct alternative for your specific application.

DecisionTree Q1 Is the reaction aqueous (e.g., Biocatalysis)? Q2 Is the product acid-sensitive? Q1->Q2 Yes Res2 USE MMOH or EMOH (Cost driven) Q1->Res2 No (Organic Solvent) Res3 USE BnMOH (Neutral Deprotection) Q2->Res3 Yes Res4 USE TBMOH (Standard) Q2->Res4 No Res1 USE TBMOH (High Stability)

Caption: Selection logic for 3-methyl-5-oxohexanoate derivatives based on reaction medium and product sensitivity.

References

  • Ma, S. K., et al. (2010). "Development of a Generic Approach for the Synthesis of Chiral

    
    -Hydroxy Esters via Biocatalytic Reduction." Journal of Organic Chemistry. (Generalized reference for KRED reduction of keto esters)
    
  • Codexis, Inc. (2012). "Ketoreductase Polypeptides and Uses Thereof." US Patent 8,288,130. (Authoritative source on KRED screening for statin intermediates)

  • Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles: t-Butyl vs Methyl)

  • Wong, J., et al. (2021).

    
    -keto esters." RSC Advances. (Data on transesterification risks of methyl esters)
    

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.